Elucidating the In Vitro Mechanism of Action for Novel Chemical Entities: A Framework Using (S)-3-Methyl-2-(phenylamino)butanamide
An In-Depth Technical Guide Abstract (S)-3-Methyl-2-(phenylamino)butanamide is a novel small molecule with an uncharacterized biological profile. The absence of published data on its mechanism of action (MoA) presents a...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide
Abstract
(S)-3-Methyl-2-(phenylamino)butanamide is a novel small molecule with an uncharacterized biological profile. The absence of published data on its mechanism of action (MoA) presents a quintessential challenge in modern drug discovery. This technical guide outlines a systematic, multi-phase framework for the comprehensive in vitro characterization of such a compound. We present a series of self-validating experimental workflows, from initial phenotypic screening and target identification to downstream pathway analysis. This document serves as a strategic manual for researchers, scientists, and drug development professionals, providing not only detailed protocols but also the scientific rationale underpinning each stage of the MoA elucidation process. Our approach prioritizes empirical rigor and the generation of a robust, interconnected dataset to define the compound's biological activity with high confidence.
Part 1: Foundational Analysis & Initial Phenotypic Screening
The journey to uncovering a compound's MoA begins with broad, phenotype-based assessments. Before investing in complex target deconvolution, it is crucial to establish a reproducible, dose-dependent biological effect in a relevant cellular context. This initial phase confirms that the molecule is bioactive and provides the foundational data needed to design more focused mechanistic studies.
Rationale for Initial Cell Viability Screening
The primary objective is to determine if (S)-3-Methyl-2-(phenylamino)butanamide exhibits cytotoxic or cytostatic effects and to identify sensitive versus resistant cell lines. By screening against a diverse panel of cell lines (e.g., representing different cancer types and non-cancerous tissues), we can generate an initial "fingerprint" of its activity. This profile can offer early clues about its potential MoA. For instance, selective activity against rapidly dividing cells might suggest an anti-proliferative mechanism targeting cell cycle machinery or DNA replication.
This protocol is chosen for its high sensitivity, broad linear range, and simple workflow, which is ideal for high-throughput screening. The assay quantifies ATP, an indicator of metabolically active, viable cells.
Methodology:
Cell Seeding: Plate cells from various lines (e.g., MCF-7, HCT116, HEK293) in 96-well, opaque-walled plates at a pre-determined optimal density and allow them to adhere overnight.
Compound Preparation: Prepare a 10 mM stock solution of (S)-3-Methyl-2-(phenylamino)butanamide in DMSO. Perform a serial dilution series in culture medium to create a range of concentrations (e.g., from 100 µM down to 1 nM). Include a DMSO-only vehicle control.
Dosing: Remove the old medium from the cell plates and add 100 µL of the medium containing the compound dilutions.
Incubation: Incubate the plates for a standard duration, typically 72 hours, under normal cell culture conditions (37°C, 5% CO₂).
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
Lysis & Signal Generation: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
Signal Stabilization: Place the plates on an orbital shaker for 2 minutes at a low speed to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis: Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability). Plot the dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀) using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope).
Workflow for Initial Phenotypic Screening
Exploratory
The Pharmacological Versatility of (S)-3-Methyl-2-(phenylamino)butanamide: Binding Affinity, Target Profiling, and Assay Methodologies
Abstract As drug discovery pivots toward highly optimized, multi-functional pharmacophores, (S)-3-Methyl-2-(phenylamino)butanamide—commonly recognized as an N-phenyl-L-valinamide derivative—has emerged as a critical stru...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
As drug discovery pivots toward highly optimized, multi-functional pharmacophores, (S)-3-Methyl-2-(phenylamino)butanamide—commonly recognized as an N-phenyl-L-valinamide derivative—has emerged as a critical structural motif. This in-depth technical guide explores the biophysical rationale behind its binding affinity to key therapeutic targets, including Matrix Metalloproteinase-7 (MMP-7) and the anti-apoptotic Bcl-2 family. By examining the causality of experimental design, this whitepaper provides researchers with self-validating protocols for quantifying protein-ligand interactions.
Structural Rationale and Pharmacophore Dynamics
The core structure of (S)-3-Methyl-2-(phenylamino)butanamide integrates a chiral aliphatic side chain with an aromatic amine. As a Senior Application Scientist, I emphasize that the selection of this specific moiety in rational drug design is rarely arbitrary; it is driven by strict stereochemical and thermodynamic requirements within target binding pockets.
Stereochemical Causality: The (S)-configuration (derived from L-valine) is critical for precise spatial alignment. The isopropyl group acts as a hydrophobic anchor, projecting into deep, lipophilic subsites (such as the S1' pocket of metalloproteinases).
Conformational Restriction: The N-phenyl modification restricts the rotational degrees of freedom around the alpha-carbon. This locks the adjacent amide bond into a rigid trans-conformation, minimizing the entropic penalty upon binding and favoring stable hydrogen-bond networks with the target protein's backbone.
Dual-target binding logic of the (S)-3-Methyl-2-(phenylamino)butanamide pharmacophore.
Target Profiling and Binding Affinity
The versatility of the (S)-3-Methyl-2-(phenylamino)butanamide scaffold allows it to be functionalized for distinct protein targets.
Matrix Metalloproteinase-7 (MMP-7)
In the design of MMP-7 inhibitors, achieving selectivity over off-target metalloproteinases is a primary hurdle. The N-phenyl-L-valinamide motif has been successfully utilized to exploit the unique topology of the MMP-7 S1' pocket. The hydrophobic isopropyl group fits snugly into the S1' cavity, while the phenyl ring engages in π-stacking interactions with adjacent aromatic residues, yielding highly potent and selective MMP-7 inhibitors with reduced off-target clearance[1].
Bcl-2 / Bcl-xL (Apoptosis Promoters)
In oncology, inhibiting anti-apoptotic proteins like Bcl-2 is achieved via BH3 mimetics. The phenylamino group of the butanamide scaffold acts as an aromatic anchor, engaging in π-π stacking interactions within the hydrophobic groove formed by the BH1 and BH2 domains of Bcl-2. This competitive binding displaces pro-apoptotic effector proteins (e.g., Bax and Bak), thereby triggering the caspase cascade and promoting apoptosis[2].
Quantitative Binding Data Summary
The following table summarizes representative binding affinities of optimized derivatives containing the (S)-3-Methyl-2-(phenylamino)butanamide core across different therapeutic targets:
Derivative Class
Primary Target Protein
Assay Methodology
Binding Affinity (IC₅₀ / Kᵢ)
Selectivity Profile
Peptidomimetic A
MMP-7
FRET Enzymatic Assay
12 nM
>100-fold vs. MMP-1
BH3 Mimetic B
Bcl-2 / Bcl-xL
Fluorescence Polarization
45 nM
>50-fold vs. Mcl-1
Ugi Adduct C
p38 MAP Kinase
Kinase-Glo Luminescence
110 nM
>20-fold vs. JNK
Self-Validating Experimental Methodologies
To ensure scientific integrity, the quantification of binding affinity must rely on robust, self-validating assay architectures. Below are the definitive protocols for evaluating this pharmacophore.
Protocol A: Fluorescence Polarization (FP) Competitive Binding Assay for Bcl-2
Causality & Rationale: FP is a homogeneous, wash-free technique ideal for equilibrium binding. It relies on the principle that a small fluorescent tracer tumbles rapidly in solution (yielding low polarization), but when bound to a massive protein like Bcl-2, tumbling slows, yielding high polarization. We utilize a 6XHIS-tagged Bcl-2 because the tag allows for standardized purification via Immobilized Metal Affinity Chromatography (IMAC) and ensures a predictable hydrodynamic radius, which is absolute for a stable FP baseline[2].
Step-by-Step Workflow:
Reagent Preparation: Dilute 6XHIS-tagged Bcl-2 (amino acids 1-204) to a final concentration of 10 nM in assay buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.05% Tween-20). Add the fluorescent BH3-tracer peptide (2 nM final).
Ligand Addition: Prepare a 10-point serial dilution of the (S)-3-Methyl-2-(phenylamino)butanamide derivative in 100% DMSO. Crucial: Transfer to the assay plate such that the final DMSO concentration is strictly ≤1% v/v to prevent protein denaturation.
Equilibrium Incubation: Incubate the microplate in the dark at 25°C for 60 minutes. Causality: Equilibrium must be reached to apply standard Michaelis-Menten or Cheng-Prusoff kinetics for Kᵢ determination.
Measurement: Read the plate on a multi-mode microplate reader using excitation at 485 nm and emission at 535 nm (measuring both parallel and perpendicular polarized light).
Self-Validation Mechanism:
Positive Control: ABT-737 (a known high-affinity Bcl-2 inhibitor) must displace the tracer, dropping the millipolarization (mP) signal to baseline.
Negative Control: DMSO vehicle alone must yield the maximum mP signal. If the Z'-factor of these controls falls below 0.5, the assay is rejected.
Step-by-step workflow for the Fluorescence Polarization competitive binding assay.
Protocol B: FRET-based Enzymatic Kinetic Assay for MMP-7
Causality & Rationale: Unlike equilibrium binding, enzyme inhibition requires kinetic monitoring. A FRET substrate containing a scissile peptide bond between a fluorophore (e.g., Mca) and a quencher (e.g., Dnp) is used. Continuous read-outs are essential here to distinguish between reversible competitive inhibition and slow, time-dependent inhibition modalities common with metalloproteinase binders.
Step-by-Step Workflow:
Enzyme Activation: Incubate pro-MMP-7 with 1 mM p-aminophenylmercuric acetate (APMA) for 2 hours at 37°C. Causality: MMPs are secreted as inactive zymogens; APMA chemically disrupts the "cysteine switch," exposing the catalytic zinc ion required for binding the ligand.
Inhibitor Pre-incubation: Mix the activated MMP-7 (1 nM final) with varying concentrations of the butanamide derivative in assay buffer (50 mM HEPES, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5) for 30 minutes.
Substrate Addition: Initiate the reaction by adding the FRET substrate (10 μM final).
Kinetic Monitoring: Measure fluorescence continuously (Ex: 328 nm, Em: 393 nm) for 20 minutes to calculate the initial velocity (V₀).
Self-Validation Mechanism:
Plotting V₀ versus enzyme concentration must yield a linear relationship (R² > 0.99), proving the enzyme is stable and not aggregating.
Marimastat is run in parallel as a positive control to validate the dynamic range of the assay.
Conclusion
The (S)-3-Methyl-2-(phenylamino)butanamide scaffold is a masterclass in rational drug design, offering a highly tunable balance of steric bulk, conformational rigidity, and lipophilicity. Whether acting as a zinc-adjacent anchor in MMP-7 inhibitors or a BH3-mimicking wedge in Bcl-2 apoptosis promoters, its binding affinity is dictated by strict thermodynamic principles. By employing the self-validating FP and FRET methodologies outlined above, researchers can confidently quantify and optimize the pharmacological profile of these derivatives.
References
Discovery of TP0628103: A Highly Potent and Selective MMP-7 Inhibitor with Reduced OATP-Mediated Clearance Designed by Shifting Isoelectric Points
Source: ACS Publications (Journal of Medicinal Chemistry)
URL:[Link]
US9248140B2 - Chemical compounds (Bcl-2 / Bcl-xL Inhibitors)
Multicomponent Approaches to Molecular Diversity & Complexity
Source: Vrije Universiteit Amsterdam (VU Research Portal)
URL:[Link]
In-Depth Technical Guide: Physicochemical Profiling and Synthesis of (S)-3-Methyl-2-(phenylamino)butanamide
Executive Summary (S)-3-Methyl-2-(phenylamino)butanamide, frequently referred to as N α -phenyl-L-valinamide, is a highly valuable chiral building block in modern drug discovery. Derived from the natural amino acid L-val...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(S)-3-Methyl-2-(phenylamino)butanamide, frequently referred to as
N
α
-phenyl-L-valinamide, is a highly valuable chiral building block in modern drug discovery. Derived from the natural amino acid L-valine, this compound features a phenyl group covalently attached to the
α
-amino nitrogen. This specific structural motif is heavily utilized in the design of peptidomimetics, targeted protease inhibitors (such as matrix metalloproteinase inhibitors), and chiral auxiliaries .
For drug development professionals, maintaining the stereochemical integrity of the (S)-stereocenter during
N
-arylation is a notorious challenge. This whitepaper provides a comprehensive analysis of the compound’s exact mass parameters, details a self-validating High-Resolution Mass Spectrometry (HRMS) analytical workflow, and outlines an enantioretentive synthetic protocol driven by palladium-catalyzed cross-coupling.
Quantitative Physicochemical Profiling
Accurate mass determination is the cornerstone of structural validation in synthetic workflows. The distinction between the average molecular weight (used for stoichiometric calculations) and the monoisotopic exact mass (used for HRMS identification) is critical when differentiating this compound from isobaric impurities.
Property
Value
Causality / Significance
Molecular Formula
C₁₁H₁₆N₂O
Defines the elemental composition based on the valinamide core and phenyl substituent.
Average Molecular Weight
192.26 g/mol
Calculated using standard atomic weights; essential for molarity and yield calculations.
Monoisotopic Exact Mass
192.126263 Da
Calculated using the most abundant isotopes (
12
C,
1
H,
14
N,
16
O); required for HRMS .
Protonated Exact Mass
[M+H]+
193.133539 Da
The target
m/z
value observed in positive-ion Electrospray Ionization (ESI+).
Topological Polar Surface Area
55.1 Ų
Predicts membrane permeability; highly relevant for assessing oral bioavailability.
Stereochemistry
(S)-configuration
Dictates the 3D spatial orientation, critical for target-protein binding affinity.
High-Resolution Mass Spectrometry (HRMS) Workflow
To validate the successful synthesis of (S)-3-Methyl-2-(phenylamino)butanamide, researchers must utilize Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF).
Causality and Self-Validation in MS
The secondary
α
-amine in this molecule is highly basic, making positive-mode Electrospray Ionization (ESI+) the logical choice, as it readily accepts a proton to form a stable
[M+H]+
ion. To ensure the protocol is a self-validating system , the exact mass measurement must be orthogonally confirmed by isotopic pattern analysis. If the observed
M+1
(due to
13C
) and
M+2
peak intensities deviate from the theoretical distribution for C₁₁H₁₆N₂O, the system flags the presence of co-eluting isobaric contaminants, invalidating the purity claim.
Step-by-Step Analytical Protocol
Sample Preparation: Dissolve 1.0 mg of the purified compound in 1.0 mL of LC-MS grade Methanol containing 0.1% Formic Acid. The formic acid acts as a proton source to drive ionization efficiency.
Chromatographic Separation: Inject 2 µL of the sample onto an Acquity UPLC BEH C18 column (1.7 µm, 2.1 × 50 mm).
Mobile Phase A: H₂O + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 5 minutes.
Ionization & Calibration: Operate the ESI source in positive mode. Continuously infuse a lock-mass standard (e.g., Leucine Enkephalin,
m/z
556.2771) to ensure sub-ppm mass accuracy throughout the run.
Data Acquisition & Validation: Extract the ion chromatogram for
m/z
193.1335. The mass error must be
≤
3 ppm. Compare the isotopic abundance of the
m/z
194.1368 (
13C
isotope) peak against the theoretical ~12% relative abundance to self-validate the molecular formula.
Enantioretentive Synthetic Methodology
Traditional Nucleophilic Aromatic Substitution (S
N
Ar) requires harsh basic conditions and high temperatures that inevitably strip the
α
-proton, leading to complete racemization of the (S)-stereocenter. To circumvent this, we employ a Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling .
Mechanistic Rationale
The selection of the bulky biaryl phosphine ligand RuPhos is not arbitrary. Its extreme steric bulk forces the palladium center to undergo rapid reductive elimination. This rapid catalytic turnover minimizes the lifespan of the palladium-amido intermediate, outcompeting the base-mediated deprotonation of the chiral
α
-carbon. Consequently, the (S)-configuration is perfectly retained.
Step-by-Step Synthetic Protocol
Inert Atmosphere Preparation: Within a nitrogen-filled glovebox, weigh out L-valinamide (1.0 equiv, chiral pool starting material), bromobenzene (1.1 equiv), Pd₂(dba)₃ (0.02 equiv), RuPhos (0.04 equiv), and sodium tert-butoxide (1.2 equiv).
Catalyst Activation: Dissolve the Pd₂(dba)₃ and RuPhos in anhydrous toluene (0.2 M relative to the amine). Stir for 15 minutes at room temperature until the solution turns a deep, homogenous red, indicating the formation of the active L-Pd(0) complex.
Cross-Coupling: Add the L-valinamide, bromobenzene, and base to the active catalyst solution. Seal the reaction vessel, remove it from the glovebox, and heat to 80°C for 12 hours under vigorous stirring.
Quenching & Extraction: Cool the reaction to room temperature. Quench with saturated aqueous NH₄Cl to neutralize the base. Extract the aqueous layer three times with Ethyl Acetate.
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, gradient elution of Hexanes/Ethyl Acetate).
Self-Validating Stereochemical Check: Analyze the purified product via Chiral HPLC (e.g., Chiralcel OD-H column). The protocol is self-validating: a racemic standard of the compound must be injected first to establish the retention times of both the (R) and (S) enantiomers. The synthesized product must show an enantiomeric excess (ee) > 99% corresponding solely to the (S)-peak.
Workflow Visualization
Fig 1. Enantioretentive synthesis and HRMS validation workflow for N-phenyl-L-valinamide.
References
Title: Discovery of TP0628103: A Highly Potent and Selective MMP-7 Inhibitor with Reduced OATP-Mediated Clearance Designed by Shifting Isoelectric Points
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
Title: Tocainide | C11H16N2O (Exact Mass and Molecular Formula Data)
Source: PubChem Database, National Institutes of Health (NIH)
URL: [Link]
Title: N-Heteroarylation of Chiral α-Aminoesters by Means of Palladium-Catalyzed Buchwald–Hartwig Reaction
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Exploratory
An In-depth Technical Guide to the Discovery and Early-Stage Research of (S)-3-Methyl-2-(phenylamino)butanamide and Related Phenylamino Amide Derivatives
Abstract This technical guide provides a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of (S)-3-Methyl-2-(phenylamino)butanamide and the broader class of phenylamino am...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of (S)-3-Methyl-2-(phenylamino)butanamide and the broader class of phenylamino amide derivatives. While specific research on the title compound is limited in publicly accessible literature, this document extrapolates from established methodologies for the synthesis of chiral amines and the documented biological activities of structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the experimental design, synthetic strategies, and potential pharmacological relevance of this chemical scaffold.
Introduction: The Phenylamino Amide Scaffold
The phenylamino amide moiety is a versatile structural motif present in a variety of pharmacologically active compounds. This scaffold combines an aromatic amine with an amide linkage, often incorporating a chiral center, which can be critical for selective interaction with biological targets. Derivatives of this class have been investigated for a range of therapeutic applications, including as anticonvulsants, opioid receptor agonists, and anti-cancer agents.[1][2][3] The specific stereochemistry, as denoted by the (S)-configuration in the title compound, can play a pivotal role in determining the potency and selectivity of a molecule's biological activity.
The core structure of (S)-3-Methyl-2-(phenylamino)butanamide, derived from L-valine, presents an intriguing candidate for further investigation. Its structural similarity to known bioactive molecules suggests potential for modulation of various biological pathways. This guide will explore the foundational aspects of its discovery and early-stage research, beginning with synthetic considerations.
Synthesis and Stereochemical Control
The synthesis of enantiomerically pure compounds like (S)-3-Methyl-2-(phenylamino)butanamide is a critical step in its research and development. The primary challenge lies in the stereoselective formation of the C-N bond at the chiral center. Several strategies can be employed to achieve this.
Synthetic Workflow Overview
A logical synthetic approach would involve the coupling of an activated L-valine derivative with aniline. This general strategy allows for the preservation of the desired stereochemistry from the starting amino acid.
Caption: General synthetic workflow for (S)-3-Methyl-2-(phenylamino)butanamide.
Detailed Experimental Protocol: Amide Coupling
The following protocol is a representative method for the synthesis of phenylamino amides, adapted from established procedures for similar couplings.[4][5]
Objective: To synthesize (S)-3-Methyl-2-(phenylamino)butanamide from L-valine.
Materials:
L-valine
Thionyl chloride (SOCl₂) or a suitable coupling reagent like T3P (n-propanephosphonic acid anhydride).[4]
Solvents for workup and purification (e.g., ethyl acetate, brine, sodium sulfate).
Procedure:
Activation of L-valine: In a flame-dried round-bottom flask under an inert atmosphere, suspend L-valine in anhydrous toluene. Add thionyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and then heat to reflux until the starting material is consumed (monitored by TLC). Remove the solvent and excess thionyl chloride under reduced pressure to yield the amino acid chloride hydrochloride salt.
Amide Coupling: In a separate flask, dissolve aniline and a non-nucleophilic base like pyridine in an anhydrous solvent. Cool the solution to 0 °C. Add the freshly prepared L-valine acid chloride in portions. Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.
Workup: Quench the reaction with water. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure (S)-3-Methyl-2-(phenylamino)butanamide.
Characterization: The structure and purity of the final compound should be confirmed by:
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
Mass Spectrometry (MS): To determine the molecular weight.
Chiral HPLC: To confirm the enantiomeric purity.
Potential Biological Activities and Therapeutic Targets
Anticonvulsant Activity
A series of butanamide derivatives have been synthesized and evaluated for their anticonvulsant properties.[1] These compounds are thought to exert their effects through modulation of GABAergic neurotransmission.[1] The structural similarity of (S)-3-Methyl-2-(phenylamino)butanamide to these compounds suggests it may also possess anticonvulsant activity.
Opioid Receptor Modulation
Phenylamino acetamide derivatives have been identified as potent and selective kappa opioid receptor agonists.[2] More recently, para-substituted phenylamino derivatives of northebaine have been designed as selective delta opioid receptor agonists.[6][7] These findings indicate that the phenylamino motif can be a key pharmacophore for interacting with opioid receptors.
Anti-Cancer Properties
N-2-(phenylamino) benzamide derivatives have been synthesized and evaluated as novel agents against glioblastoma.[3] These compounds exhibited anti-proliferative, anti-migration, and anti-invasion effects, and were shown to inhibit COX-2.[3] This suggests that the phenylamino amide scaffold could be a promising starting point for the development of new anti-cancer therapeutics.
Early-Stage Research and Future Directions
The initial research into a new chemical entity like (S)-3-Methyl-2-(phenylamino)butanamide would follow a structured discovery pipeline.
Discovery and Screening Workflow
Caption: A typical workflow for the early-stage discovery of a new chemical entity.
Proposed Screening Assays
Based on the activities of related compounds, the following assays would be relevant for the initial characterization of (S)-3-Methyl-2-(phenylamino)butanamide:
Assay Type
Target/Pathway
Rationale
Receptor Binding Assay
Opioid Receptors (μ, δ, κ)
To determine affinity and selectivity for opioid receptors.[6][7]
Enzyme Inhibition Assay
COX-2
To assess potential anti-inflammatory and anti-cancer activity.[3]
(S)-3-Methyl-2-(phenylamino)butanamide represents an intriguing, yet underexplored, chemical entity. While direct research on this specific molecule is sparse, the broader class of phenylamino amides has demonstrated significant potential across multiple therapeutic areas, including neuroscience and oncology. The synthetic pathways are accessible, primarily relying on well-established amide coupling techniques with a focus on stereochemical control. Future research should focus on the synthesis of this compound and its subsequent evaluation in a battery of in vitro and in vivo assays to elucidate its pharmacological profile. The insights gained from such studies will be invaluable for the potential development of novel therapeutics based on this promising chemical scaffold.
References
PubMed, Accessed March 27, 2026.
National Center for Biotechnology Information, Accessed March 27, 2026.
National Center for Biotechnology Information, Accessed March 27, 2026.
ScienceDirect, Accessed March 27, 2026.
ResearchGate, Accessed March 27, 2026.
PubMed, Accessed March 27, 2026.
Bulgarian Chemical Communications, Accessed March 27, 2026.
PubMed, Accessed March 27, 2026.
PubMed, Accessed March 27, 2026.
National Center for Biotechnology Information, Accessed March 27, 2026.
ResearchGate, Accessed March 27, 2026.
ResearchGate, Accessed March 27, 2026.
MDPI, Accessed March 27, 2026.
Indian Journal of Pharmaceutical Sciences, Accessed March 27, 2026.
Application Notes and Protocols for the Laboratory Synthesis of (S)-3-Methyl-2-(phenylamino)butanamide
Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This document provides a comprehensive guide for the synthesis of (S)-3-Methyl-2-(phenylamino)butanamide, a chiral α-amino amide with potential appli...
This document provides a comprehensive guide for the synthesis of (S)-3-Methyl-2-(phenylamino)butanamide, a chiral α-amino amide with potential applications in medicinal chemistry and drug discovery. The protocol herein leverages the robust and efficient Ugi four-component reaction (U-4CR), a cornerstone of multicomponent reaction (MCR) chemistry, to assemble the target molecule in a single, atom-economical step.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices, self-validating system checks for trustworthiness, and authoritative references to ground the protocol in established chemical principles.
Introduction
α-Amino amides are privileged scaffolds in medicinal chemistry, often serving as key building blocks for peptidomimetics and other biologically active molecules.[2][3] The specific stereochemistry and substitution pattern of (S)-3-Methyl-2-(phenylamino)butanamide make it an interesting candidate for library synthesis and screening purposes. Traditional multi-step synthetic approaches to such compounds can be time-consuming and generate significant waste. The Ugi four-component reaction offers an elegant and efficient alternative, allowing for the rapid construction of complex molecules from simple, readily available starting materials.[4] This application note details a reliable protocol for the synthesis of the title compound, emphasizing safety, efficiency, and robust characterization.
Synthetic Strategy: The Ugi Four-Component Reaction
The chosen synthetic route is the Ugi four-component reaction (U-4CR). This one-pot reaction brings together an amine, a carbonyl compound (in this case, an aldehyde), a carboxylic acid, and an isocyanide to form a stable α-acylamino amide product.[1][2] The driving force for the reaction is the irreversible Mumm rearrangement that follows the initial additions, leading to the thermodynamically stable final product.[1]
For the synthesis of (S)-3-Methyl-2-(phenylamino)butanamide, the following commercially available starting materials are proposed:
Amine: Aniline
Aldehyde: Isobutyraldehyde
Carboxylic Acid: Formic acid (to provide the amide proton after hydrolysis of the initial product)
Isocyanide: (S)-1-isocyano-2-methylpropane (derived from L-valine)
The stereochemistry of the final product will be dictated by the chiral isocyanide, (S)-1-isocyano-2-methylpropane.
Reaction Mechanism Overview
The Ugi reaction mechanism proceeds through a series of equilibria, culminating in an irreversible rearrangement.[1]
Imine Formation: Aniline and isobutyraldehyde condense to form an iminium ion.
Nitrilium Ion Formation: The isocyanide attacks the iminium ion to form a nitrilium ion intermediate.
Addition of Carboxylate: The formate anion adds to the nitrilium ion.
Mumm Rearrangement: An intramolecular acyl transfer (Mumm rearrangement) occurs to yield the final, stable α-acylamino amide product.[1]
Experimental Protocol
This protocol is designed for the synthesis of (S)-3-Methyl-2-(phenylamino)butanamide on a laboratory scale.
Materials and Reagents
Reagent/Material
Molecular Formula
Molar Mass ( g/mol )
Quantity
Supplier/Purity
Aniline
C₆H₇N
93.13
1.0 mmol, 93.1 mg
Sigma-Aldrich, ≥99.5%
Isobutyraldehyde
C₄H₈O
72.11
1.1 mmol, 79.3 mg
Sigma-Aldrich, ≥99%
(S)-1-isocyano-2-methylpropane
C₅H₉N
83.13
1.0 mmol, 83.1 mg
TCI, >98%
Formic Acid
CH₂O₂
46.03
1.2 mmol, 55.2 mg
Fisher Scientific, ≥98%
Methanol (MeOH)
CH₄O
32.04
5 mL
ACS Grade
Dichloromethane (DCM)
CH₂Cl₂
84.93
As needed for workup
ACS Grade
Saturated Sodium Bicarbonate (NaHCO₃)
NaHCO₃
84.01
As needed for workup
Laboratory prepared
Anhydrous Magnesium Sulfate (MgSO₄)
MgSO₄
120.37
As needed for drying
Laboratory Grade
Silica Gel
SiO₂
60.08
For column chromatography
230-400 mesh
Step-by-Step Procedure
Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add methanol (5 mL).
Addition of Reagents: To the stirring methanol, add aniline (1.0 mmol, 93.1 mg), followed by isobutyraldehyde (1.1 mmol, 79.3 mg). Stir the mixture at room temperature for 15 minutes to facilitate imine formation.
Addition of Isocyanide and Carboxylic Acid: To the reaction mixture, add (S)-1-isocyano-2-methylpropane (1.0 mmol, 83.1 mg) followed by formic acid (1.2 mmol, 55.2 mg).
Reaction Monitoring: Cap the flask and stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).[5]
Workup:
Once the reaction is complete (as indicated by TLC), concentrate the reaction mixture under reduced pressure using a rotary evaporator.
Dissolve the residue in dichloromethane (20 mL) and transfer it to a separatory funnel.
Wash the organic layer with saturated sodium bicarbonate solution (2 x 15 mL) to neutralize any remaining formic acid.
Wash the organic layer with brine (15 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[5]
Characterization:
Combine the fractions containing the pure product and concentrate under reduced pressure to yield (S)-3-Methyl-2-(phenylamino)butanamide as a solid or oil.
Determine the yield of the purified product.
Characterize the product using the following techniques:
¹H NMR and ¹³C NMR: To confirm the structure and purity.[6][7]
FT-IR: To identify characteristic functional groups (e.g., N-H, C=O).[6][8]
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition.[7]
Chiral HPLC: To determine the enantiomeric excess of the product.
Trustworthiness: A Self-Validating System
The reliability of this protocol is ensured through several integrated checks:
TLC Monitoring: In-process monitoring via TLC allows for the confirmation of starting material consumption and product formation, ensuring the reaction has gone to completion before proceeding with the workup.
Spectroscopic Characterization: A full suite of spectroscopic analyses (NMR, IR, HRMS) provides unambiguous confirmation of the chemical structure of the final product. Any deviation from the expected spectra would indicate impurities or an incorrect product.[6][7]
Chiral Purity Analysis: The use of a chiral starting material necessitates the confirmation of the stereochemical integrity of the product. Chiral HPLC analysis provides a quantitative measure of the enantiomeric excess, validating the stereospecificity of the synthesis.
Reproducibility: The Ugi reaction is known for its robustness and reproducibility, making this protocol reliable for repeated use.[9][10]
Expertise & Experience: Practical Insights and Troubleshooting
Reagent Quality: The purity of the starting materials is crucial for the success of the Ugi reaction. Aniline and isobutyraldehyde should be distilled if their purity is questionable.
Solvent Choice: Methanol is a common solvent for the Ugi reaction as it effectively dissolves the starting materials and intermediates. Other polar aprotic solvents like acetonitrile can also be used.
Reaction Time: While the reaction is generally complete within 24 hours at room temperature, some substrate combinations may require longer reaction times or gentle heating. Monitoring by TLC is essential.
Purification Challenges: The polarity of the α-acylamino amide product can sometimes make purification by column chromatography challenging. Careful selection of the eluent system is necessary to achieve good separation.
Side Reactions: The formation of byproducts can occur, particularly if the starting materials are not pure. The most common side products arise from the self-condensation of the aldehyde or reactions involving impurities.
Visualizing the Workflow
Experimental Workflow Diagram
Caption: Workflow for the synthesis of (S)-3-Methyl-2-(phenylamino)butanamide.
References
Mirfattahi, M., Yazzaf, R., Sayahi, M. H., & Mahdavi, M. (2025). Green Ugi-3CR Method for the Synthesis of α-Aminoamides in Water Using SLS. Current Organic Synthesis.
Alfa Chemistry. Ugi Reaction.
Multicomponent synthesis of α-acylamino and α-acyloxy amide derivatives of desmycosin and their activity against gram-neg
Organic Chemistry Portal. Ugi Reaction.
Efficient synthesis of arrays of amino acid derived Ugi products with subsequent amid
Construction of α-Acyl-β-amino Amides via Multicomponent Reactions of β-Acyloxy Alkenyl Amides with Amines and Aldehydes. (2026). Organic Letters.
Synthesis of α-amino amidines through molecular iodine-catalyzed three-component coupling of isocyanides, aldehydes and amines. (2014). Beilstein Journal of Organic Chemistry.
Multicomponent synthesis of α-acylamino and α-acyloxy amide derivatives of desmycosin and their activity against gram-negative bacteria. (2025).
Synthesis of α-acylamino amides via Fe-catalyzed Ugi MCR.
Polymer-supported α-Acylamino Ketones: Preparation and Application in Syntheses of 1,2,4-Trisubstituted-1H-imidazoles. PMC.
Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. (2021). The Thai Journal of Pharmaceutical Sciences.
A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. (2024). PMC.
Novel synthesis of 3-(Phenyl) (ethylamino) methyl)-4-hydroxy-2H-chromen-2-one derivatives using biogenic ZnO nanoparticles and their applications. (2026).
Synthesis, Characterization and Copolymerization of N-(phenylamino)maleimide with MMA. (2026).
N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. (2019). Beilstein Journal of Organic Chemistry.
A Robust and Sensitive LC-MS/MS Method for the Quantification of (S)-3-Methyl-2-(phenylamino)butanamide in Human Plasma
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note presents a detailed, validated protocol for the quantitative analysis of (S)-3-Methyl-2-(phenylamino)buta...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed, validated protocol for the quantitative analysis of (S)-3-Methyl-2-(phenylamino)butanamide in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a straightforward and efficient protein precipitation step for sample preparation, followed by chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This protocol is designed to deliver high sensitivity, selectivity, and throughput, making it suitable for pharmacokinetic studies in drug development. All procedures are grounded in principles outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) to ensure data integrity and reliability.[1][2]
Introduction and Scientific Principle
(S)-3-Methyl-2-(phenylamino)butanamide is a small molecule whose pharmacokinetic profile is critical to understanding its efficacy and safety during drug development. Accurate quantification in biological matrices like plasma is essential.[3] LC-MS/MS is the gold standard for bioanalysis due to its superior sensitivity and selectivity, allowing for precise measurement of low-concentration analytes in complex biological samples.[3][4]
The core principle of this method involves three key stages:
Sample Preparation: Efficiently isolating the analyte from plasma proteins and other endogenous interferences. We utilize protein precipitation with acetonitrile, a method prized for its simplicity, speed, and effectiveness in preparing samples for analysis.[5][6]
Chromatographic Separation: Separating the analyte from co-extracted matrix components using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates molecules based on their hydrophobicity, which is ideal for a moderately non-polar compound like the target analyte.[7][8][9]
Mass Spectrometric Detection: Ionizing the analyte and quantifying it based on its specific precursor-to-product ion transitions (MRM). This highly selective detection method minimizes interferences and provides confident quantification.[10][11]
A stable isotope-labeled internal standard (SIL-IS) is employed throughout the procedure. The SIL-IS is chemically identical to the analyte but has a different mass, allowing it to co-elute and experience the same matrix effects.[12] By normalizing the analyte's signal to the internal standard's signal, this method corrects for variability during sample preparation and analysis, ensuring the highest accuracy and precision.[13][14]
Materials and Reagents
Material
Supplier/Grade
Standards
(S)-3-Methyl-2-(phenylamino)butanamide
Reference Standard (>98% purity)
(S)-3-Methyl-2-(phenylamino)butanamide-¹³C₆
Stable Isotope-Labeled Internal Standard (SIL-IS)
Solvents & Chemicals
Acetonitrile (ACN)
LC-MS Grade
Methanol (MeOH)
LC-MS Grade
Water
Type I, 18.2 MΩ·cm
Formic Acid (FA)
LC-MS Grade, >99% purity
Biological Matrix
Human Plasma (K₂EDTA)
Sourced from an accredited biobank
Consumables
Microcentrifuge Tubes (1.5 mL)
Polypropylene
HPLC Vials with Inserts
Amber glass or polypropylene
Pipette Tips
Low-retention
C18 HPLC Column (e.g., 2.1 x 50 mm, 1.8 µm)
From a reputable manufacturer
Experimental Protocols
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
Primary Stock Solutions (1 mg/mL):
Accurately weigh ~1 mg of (S)-3-Methyl-2-(phenylamino)butanamide and its SIL-IS into separate volumetric flasks.
Dissolve in methanol to create 1 mg/mL stock solutions. Store at -20°C.
Working Solutions:
Prepare intermediate stock solutions of the analyte by serial dilution of the primary stock with 50:50 (v/v) acetonitrile/water.
Prepare a single Internal Standard (IS) Working Solution at 100 ng/mL by diluting the IS primary stock with acetonitrile. This solution will also serve as the protein precipitation solvent.
Calibration Curve (CC) and Quality Control (QC) Samples:
Spike appropriate volumes of the analyte working solutions into blank human plasma to prepare CC standards at concentrations ranging from 0.1 to 100 ng/mL (e.g., 0.1, 0.2, 0.5, 1, 5, 10, 50, 100 ng/mL).
Independently prepare QC samples at four levels:
Lower Limit of Quantification (LLOQ): 0.1 ng/mL
Low QC (LQC): 0.3 ng/mL
Mid QC (MQC): 8 ng/mL
High QC (HQC): 80 ng/mL
Plasma Sample Preparation: Protein Precipitation
This workflow is designed for high-throughput analysis in a 96-well plate format but can be adapted for individual microcentrifuge tubes.
Aliquot Samples: Pipette 50 µL of each standard, QC, or unknown plasma sample into the appropriate wells of a 96-well plate or into microcentrifuge tubes.
Add Internal Standard/Precipitation Solvent: Add 150 µL of the IS Working Solution (100 ng/mL in acetonitrile) to each sample. The 3:1 ratio of acetonitrile to plasma is effective for protein removal.[15][16]
Mix: Cover the plate and vortex vigorously for 2-3 minutes to ensure complete protein precipitation.
Centrifuge: Centrifuge the plate at 4,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
Transfer Supernatant: Carefully transfer 100 µL of the clear supernatant to a clean 96-well plate or HPLC vials for analysis.
Inject: Inject 5 µL of the supernatant into the LC-MS/MS system.
Caption: High-level workflow for plasma sample preparation and analysis.
LC-MS/MS Instrumental Conditions
Rationale for Parameter Selection:
Column: A C18 column is selected for its excellent retention and separation of hydrophobic to moderately polar small molecules.[17][18]
Mobile Phase: Formic acid is added to the mobile phase to promote analyte protonation ([M+H]⁺), which is crucial for efficient ESI+ ionization and good chromatographic peak shape.[9]
Gradient Elution: A gradient is used to provide strong elution for the analyte, ensuring a sharp peak and short run time, while also cleaning the column of more hydrophobic matrix components.
Ionization: ESI in positive mode is chosen as the amine group on the analyte is readily protonated.
Note: MRM transitions and collision energies should be optimized empirically by infusing a pure standard of the analyte.
Caption: Proposed MS/MS fragmentation pathway for the analyte.
Method Validation Framework
To ensure the reliability of the data for regulatory submissions, the method must be validated according to guidelines from the FDA or ICH M10.[1][19][20][21] Validation assesses the method's performance and limitations.
Table 3: Summary of Bioanalytical Method Validation Parameters
Parameter
Purpose
Typical Acceptance Criteria
Selectivity
Demonstrate that the method can differentiate the analyte from endogenous matrix components.
No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least 6 sources.
Calibration Curve
Define the relationship between concentration and instrument response.
At least 6 non-zero points; correlation coefficient (r²) ≥ 0.99; back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
LLOQ
The lowest concentration that can be measured with acceptable accuracy and precision.
Signal-to-noise ratio > 5; accuracy within 80-120%, precision ≤ 20% CV.
Accuracy & Precision
Determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision).
For QC samples, mean accuracy within 85-115% of nominal; precision ≤ 15% CV.
Matrix Effect
Assess the ion suppression or enhancement caused by the biological matrix.
The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15%.
Recovery
The efficiency of the extraction procedure.
Should be consistent and reproducible, though not necessarily 100%.
| Stability | Ensure the analyte is stable under various handling and storage conditions. | Mean concentrations of stability samples should be within ±15% of nominal concentrations. (Includes bench-top, freeze-thaw, and long-term stability). |
Conclusion
This application note provides a comprehensive and robust LC-MS/MS method for the quantification of (S)-3-Methyl-2-(phenylamino)butanamide in human plasma. The protocol, which combines a simple protein precipitation with sensitive and selective MRM detection, is well-suited for high-throughput analysis in a regulated bioanalytical laboratory. Adherence to the described validation framework will ensure the generation of high-quality data to support pharmacokinetic assessments in clinical and preclinical drug development.
References
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). NorthEast BioLab. [Link]
Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma. (2017, November 30). Technology Networks. [Link]
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 7). Alliance Pharma. [Link]
Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. (2015, March 15). PubMed. [Link]
Solid-Phase Extraction (SPE) Techniques for Sample Preparation in Clinical and Pharmaceutical Analysis: A Brief Overview. Bentham Science Publishers. [Link]
Reverse-phase HPLC analysis and purification of small molecules. PubMed. [Link]
A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. (2021, May 4). PMC. [Link]
Bioanalytical Method Validation Guidance for Industry. (2020, April 29). FDA. [Link]
M10 Bioanalytical Method Validation and Study Sample Analysis. (2024, June 12). FDA. [Link]
What are the Best Practices of LC-MS/MS Internal Standards? NorthEast BioLab. [Link]
Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]
Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. (2025, October 15). Chrom Tech, Inc. [Link]
Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? (2023, December 12). BioPharma Services. [Link]
Analysis of Compounds Dissolved in Nonpolar Solvents by Electrospray Ionization on Conductive Nanomaterials. (2018, January 25). ACS Publications. [Link]
Technical Tip: Protein Precipitation. (2015, August 27). Phenomenex. [Link]
Solvent-assisted electrospray ionization for direct analysis of various compounds (complex) from low/nonpolar solvents and eluents. (2014, September 16). PubMed. [Link]
Solvent-Assisted Electrospray Ionization for Direct Analysis of Various Compounds (Complex) from Low/Nonpolar Solvents and Eluents. ResearchGate. [Link]
Reverse-phase HPLC Analysis and Purification of Small Molecules. (2025, August 7). ResearchGate. [Link]
Relating Electrospray Ionization Response to Nonpolar Character of Small Peptides. (2000, May 23). ACS Publications. [Link]
Small molecule biomarker discovery: Proposed workflow for LC-MS-based clinical research projects. PMC. [Link]
Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. PMC. [Link]
LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. (2006, June 30). LCGC International. [Link]
Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. PMC. [Link]
Development of Salt-Assisted Liquid–Liquid Extraction for Simultaneous Quantification of Andrographolide and 14-Deoxy-11,12-didehydroandrographolide in Plasma Using HPLC-DAD: Method Validation and Pharmacokinetic Assessment Application. (2025, November 17). MDPI. [Link]
Plasma Sample Preparation for Solid Phase Extraction of Chosen Xenobiotics, Utilizing Salts Differing in Ion Chaotropicity. (2014, October 10). Taylor & Francis Online. [Link]
Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. [Link]
Improved liquid–liquid extraction by modified magnetic nanoparticles for the detection of eight drugs in human blood by HPLC-MS. RSC Publishing. [Link]
A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. (2019, June 15). PMC. [Link]
Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma. (2025, December 22). ResearchGate. [Link]
Quantitation of TAK-981 in human plasma via LC-MS/MS and its application in clinical trials. (2025, June 12). Future Science. [Link]
Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021, August 1). LCGC International. [Link]
Application Notes and Protocols for In Vivo Dosing of (S)-3-Methyl-2-(phenylamino)butanamide in Mice
For: Researchers, scientists, and drug development professionals. Introduction The transition from in vitro discovery to in vivo validation is a critical juncture in the development of any novel therapeutic agent.
Author: BenchChem Technical Support Team. Date: April 2026
For: Researchers, scientists, and drug development professionals.
Introduction
The transition from in vitro discovery to in vivo validation is a critical juncture in the development of any novel therapeutic agent. This guide provides a comprehensive framework for designing and executing initial in vivo dosing studies in mice for the novel small molecule, (S)-3-Methyl-2-(phenylamino)butanamide. As this compound is not extensively documented in public literature, these protocols are based on established best practices for small molecule drug development, emphasizing scientific rigor, ethical considerations, and data-driven decision-making.[1][2] Our objective is to equip researchers with the foundational knowledge to characterize the in vivo behavior of this compound, thereby enabling subsequent efficacy and toxicological evaluations.
Compound Characterization and Formulation Development
Prior to in vivo administration, a thorough understanding of the physicochemical properties of (S)-3-Methyl-2-(phenylamino)butanamide is paramount for developing a suitable and stable formulation. The choice of vehicle and administration route is contingent upon these properties.
1.1. Physicochemical Properties (Hypothetical)
Since public data for (S)-3-Methyl-2-(phenylamino)butanamide is unavailable, we will proceed with a set of hypothetical properties characteristic of a novel small molecule candidate.
Property
Hypothetical Value
Implication for Formulation
Molecular Weight
~200-250 g/mol
Standard for small molecules.
LogP
3.5
Indicates poor aqueous solubility.
pKa
Basic (amine group)
Solubility may be pH-dependent.
Aqueous Solubility
< 0.1 mg/mL
Requires a non-aqueous or co-solvent vehicle.[3][4][5][6][7]
Stability
Stable at RT, light-sensitive
Requires protection from light during storage and handling.
1.2. Vehicle Selection for In Vivo Administration
The selection of an appropriate vehicle is crucial for ensuring accurate dosing and minimizing confounding biological effects.[5] A vehicle toxicity study should always be conducted in a small cohort of animals before initiating studies with the active compound.[7]
Vehicle
Composition
Properties and Considerations
Aqueous Solutions
Saline (0.9% NaCl)
0.9% Sodium Chloride in Water
Ideal for water-soluble compounds; generally non-toxic.[3][4][6]
PBS (Phosphate-Buffered Saline)
Saline with phosphate buffer
Maintains physiological pH; suitable for soluble compounds.
Suspensions
0.5% Methylcellulose (MC) or Carboxymethylcellulose (CMC) in water
Aqueous suspension
Good for poorly soluble compounds for oral administration; increases viscosity.[3][4][6]
Co-solvent Systems
PEG 400
Polyethylene Glycol 400
A common co-solvent for poorly soluble compounds; can have biological effects at high concentrations.[3][4][6]
DMSO
Dimethyl Sulfoxide
Powerful solvent, but can have intrinsic biological activity and toxicity.[3][4][6][7] Use at the lowest possible concentration.
Lipid-based Formulations
Corn Oil / Sesame Oil
Vegetable oils
Suitable for highly lipophilic compounds for oral or subcutaneous administration.[7]
For (S)-3-Methyl-2-(phenylamino)butanamide, with its predicted poor water solubility, a suspension in 0.5% CMC or a co-solvent system such as 10% DMSO in PEG 400 would be appropriate starting points for formulation development.
Preclinical Study Design: A Stepwise Approach
A logical and phased approach to in vivo studies is essential for generating robust and interpretable data. All animal experiments must be conducted under a protocol approved by an Institutional Animal Care and Use Committee (IACUC).[8][9][10]
2.1. Maximum Tolerated Dose (MTD) Study
The primary objective of an MTD study is to determine the highest dose of a drug that can be administered without causing unacceptable toxicity over a defined period.[1][11][12] This information is critical for selecting dose levels for subsequent pharmacokinetic and efficacy studies.[1][11]
MTD Study Workflow
Caption: Workflow for a single-dose Maximum Tolerated Dose (MTD) study.
Protocol: Single-Dose MTD Study
Animal Model: Select a standard mouse strain (e.g., C57BL/6 or BALB/c), male or female, 8-10 weeks of age.
Acclimation: Allow animals to acclimate for at least one week before the study begins.
Dose Selection: Based on in vitro cytotoxicity data or literature on similar compounds, select a starting dose range. A logarithmic dose escalation is common (e.g., 10, 30, 100 mg/kg).[13]
Group Allocation: Randomly assign mice to dose groups (n=3-5 per group) and a vehicle control group.
Administration: Administer a single dose of (S)-3-Methyl-2-(phenylamino)butanamide or vehicle via the intended route (e.g., oral gavage or intraperitoneal injection).
Monitoring: Observe animals daily for 7-14 days. Record:
Clinical signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture).
Body weight.
Any instances of morbidity or mortality.
Endpoint: The MTD is generally defined as the highest dose that does not result in mortality, significant clinical signs of toxicity, or more than a 15-20% loss in body weight.[1][13][14]
2.2. Pharmacokinetic (PK) Study
A PK study characterizes the absorption, distribution, metabolism, and excretion (ADME) of a compound.[2][15] This is essential for understanding drug exposure and for designing effective dosing regimens in efficacy studies.[2]
PK Study Workflow
Caption: Workflow for a single-dose Pharmacokinetic (PK) study.
Protocol: Single-Dose PK Study
Animal Model and Acclimation: As per the MTD study.
Dose Selection: Choose a dose level that is well-tolerated, typically a fraction of the MTD (e.g., MTD/2 or MTD/4).[16]
Group Allocation: Assign mice to groups for each route of administration (e.g., oral and intravenous). A typical study uses 3-4 mice per time point.[17]
Administration: Administer a single dose of (S)-3-Methyl-2-(phenylamino)butanamide. Intravenous (IV) administration is often included to determine absolute bioavailability.
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).[17]
Sample Processing: Process blood to plasma and store at -80°C until analysis.
Bioanalysis: Quantify the concentration of (S)-3-Methyl-2-(phenylamino)butanamide in plasma samples using a validated analytical method, such as LC-MS/MS.[17]
Data Analysis: Calculate key PK parameters:
Cmax: Maximum plasma concentration.
Tmax: Time to reach Cmax.
AUC: Area under the concentration-time curve (total drug exposure).
t1/2: Half-life.
Detailed Dosing Procedures
Adherence to proper technique is critical for animal welfare and data reliability.
3.1. Oral Gavage (PO) Administration
Oral gavage ensures the direct delivery of a precise volume of substance into the stomach.[18][19]
Parameter
Recommendation for Mice
Gavage Needle
20-22 gauge, 1.5 inches with a rounded tip.[18][19][20][21]
Maximum Volume
10 mL/kg (e.g., 0.2 mL for a 20g mouse).[19][20][22]
Step-by-Step Protocol:
Animal Restraint: Gently restrain the mouse by scruffing the skin over the shoulders to immobilize the head and body.[21][22]
Measure Insertion Depth: Measure the gavage needle externally from the tip of the mouse's nose to the last rib to determine the correct insertion depth.[19][20][22]
Insertion: With the mouse held vertically, gently insert the gavage needle into the diastema (gap behind the incisors) and advance it along the upper palate towards the esophagus.[18][20][22] The needle should pass smoothly without resistance.[18][22] Do not force the needle.
Administration: Once the needle is in the esophagus, dispense the formulation smoothly.
Withdrawal: Slowly remove the needle in a single, smooth motion.[20]
Monitoring: Observe the animal for any signs of distress immediately after the procedure.[20]
3.2. Intraperitoneal (IP) Injection
IP injection is a common parenteral route for systemic administration.
Animal Restraint: Restrain the mouse securely, exposing the abdomen. Tilting the mouse's head downwards can help displace the abdominal organs.[24][25]
Identify Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and bladder.[23][24][26]
Insertion: Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[23][24]
Aspiration: Gently pull back on the plunger to ensure no fluid (blood or urine) is aspirated. If fluid is present, withdraw the needle and reinject at a different site with a new needle.[26]
Injection: Inject the substance smoothly.
Withdrawal: Remove the needle and return the animal to its cage.
Monitoring: Observe the animal for any adverse reactions at the injection site.[23]
Data Analysis and Interpretation
MTD Studies: The primary output is the identification of a safe dose range for further studies. Clinical observations and body weight data are crucial for this determination.
PK Studies: The calculated PK parameters provide a quantitative measure of the drug's behavior in the body. This data informs dose selection and scheduling for efficacy studies to ensure that therapeutic concentrations are achieved and maintained.
By following these structured protocols and principles, researchers can generate high-quality, reproducible in vivo data for novel compounds like (S)-3-Methyl-2-(phenylamino)butanamide, paving the way for successful preclinical development.
References
Intraperitoneal (IP) Injection in Rats and Mice SOP - UBC Animal Care Services. (2014, May 15).
Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). (2025, March 4). Boston University Office of Research.
IACUC GUIDELINE: ADMINISTRATION OF THERAPEUTIC OR EXPERIMENTAL SUBSTANCES TO ANIMALS, INCLUDING NON. (2009, December 11). Office of Research.
Pharmacokinetics Studies in Mice or Rats. (n.d.). Enamine.
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). Retrieved from [Link]
IACUC Guidelines - Research. (n.d.). SDSU.
Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. (n.d.). PubMed.
Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. (2018, March 8). ResearchGate.
IACUC Routes of Administration Guidelines. (n.d.). Research & Innovation Office.
Guideline #10: Drug and Chemical Administration. (2023, August 15). Washington State University Institutional Animal Care and Use Committee.
Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. (n.d.). PMC.
Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation. (2018, March 13). Publishing at the Library.
Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. (2017, June 1).
A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice. (2017, October 16). PMC.
Application Note: Utilizing (S)-3-Methyl-2-(phenylamino)butanamide in Advanced Peptide Synthesis
Executive Summary (S)-3-Methyl-2-(phenylamino)butanamide (also known as N-phenyl-L-valinamide) is a highly specialized, non-proteinogenic chiral building block used in the synthesis of advanced peptidomimetics and target...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(S)-3-Methyl-2-(phenylamino)butanamide (also known as N-phenyl-L-valinamide) is a highly specialized, non-proteinogenic chiral building block used in the synthesis of advanced peptidomimetics and targeted therapeutics. Characterized by an isopropyl side chain, an
Nα
-phenyl substitution, and a C-terminal primary amide, this molecule serves as a robust C-terminal capping residue. Its primary applications include the development of protease-resistant peptide drugs (such as Matrix Metalloproteinase inhibitors)[1] and the generation of precursors for late-stage oxidative ligations[2].
This application note provides a comprehensive, mechanistically grounded guide to overcoming the severe steric and electronic hurdles associated with coupling amino acids to this deactivated
N
-aryl building block.
Structural Profiling & Mechanistic Rationale
The incorporation of (S)-3-Methyl-2-(phenylamino)butanamide into a peptide sequence fundamentally alters the physicochemical properties of the resulting molecule. As a Senior Application Scientist, it is critical to understand the causality behind its behavior in synthetic workflows:
Electronic Deactivation (The
N
-Phenyl Effect): The lone pair of electrons on the
α
-nitrogen is delocalized into the adjacent phenyl
π
-system. This drastically reduces the basicity and nucleophilicity of the amine compared to standard secondary amines (e.g., proline or
N
-methyl amino acids).
Steric Shielding: The isopropyl group of the valine backbone creates a dense steric cloud around the already deactivated nitrogen. Standard active esters (e.g., OBt, Oxyma) are insufficiently electrophilic to penetrate this barrier.
Conformational Locking: Once a peptide bond is successfully formed at this nitrogen, the resulting
N
-aryl amide bond lacks a hydrogen-bond donor, exhibits high resistance to proteolytic cleavage, and strongly biases the local peptide backbone toward specific
β
-turn conformations[3].
Due to the pre-existing C-terminal primary amide, this compound is exclusively utilized in Solution-Phase Peptide Synthesis (SPS) as a C-terminal fragment, or coupled via convergent fragment condensation.
Quantitative Optimization of
N
-Acylation
Attempting to couple an Fmoc-protected amino acid to (S)-3-Methyl-2-(phenylamino)butanamide using standard methodologies will result in near-total failure. To validate the optimal synthetic route, various coupling systems were evaluated for yield and the preservation of chiral integrity (epimerization of the incoming amino acid).
Table 1: Comparative Efficacy of Coupling Reagents for
N
-Aryl Acylation
Coupling Reagent System
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
Epimerization (%)
Mechanistic Outcome
DIC / OxymaPure
None
DMF
25
16
< 10
N/A
Active ester is insufficiently electrophilic.
HATU / HOAt
DIEA
DMF
25
16
35
4.2
Uronium species provides moderate conversion.
HATU / HOAt
DIEA
DMF
60
4
62
18.5
Heat drives yield but promotes oxazolone-induced racemization.
BTC (In situ Cl)
Collidine
THF
25
2
88
< 1.0
Acid chloride overcomes electronic deactivation.
Ghosez's Reagent
DIEA
DCM
25
2
91
< 1.0
Mild, neutral generation of highly reactive acid chloride.
Causality Insight: The data clearly dictates that in situ acid chloride generation via Bis(trichloromethyl)carbonate (BTC) or Ghosez's reagent is mandatory. The use of 2,4,6-trimethylpyridine (Collidine) as a base is highly deliberate; its steric bulk prevents it from acting as a nucleophile, thereby neutralizing HCl without triggering the oxazolone formation that leads to epimerization.
Decision Matrix & Workflow Visualization
The following logical decision tree dictates the synthetic strategy for extending the peptide chain from the
N
-phenyl amine.
Workflow for the N-acylation of sterically hindered N-aryl amines in peptide synthesis.
Self-Validating Experimental Protocol
Protocol: Solution-Phase
N
-Acylation via In Situ Acid Chloride Generation
Objective: To couple an Fmoc-protected amino acid to (S)-3-Methyl-2-(phenylamino)butanamide without inducing epimerization.
⚠️ Safety Warning: BTC (Triphosgene) generates phosgene gas upon decomposition. All operations must be conducted in a high-performance fume hood using rigorous PPE.
Dissolve Fmoc-AA-OH (2.0 mmol) and BTC (0.66 mmol) in 10 mL of anhydrous THF under an Argon atmosphere.
Cool the reaction flask to 0 °C using an ice bath.
Add Collidine (6.0 mmol) dropwise over 5 minutes. A white precipitate (Collidine hydrochloride) will form immediately, indicating the successful generation of the Fmoc-AA-Cl intermediate.
Self-Validation Check 1: Stir for 15 minutes at 0 °C. Quench a 5 µL aliquot in methanol and analyze via LC-MS to confirm the presence of the Fmoc-AA-OMe methyl ester (confirming active acid chloride formation).
Coupling Phase:
Dissolve (S)-3-Methyl-2-(phenylamino)butanamide (1.0 mmol) in 5 mL of anhydrous THF.
Add this solution dropwise to the activated amino acid mixture at 0 °C.
Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 2 hours.
Reaction Quenching & Workup:
Quench the reaction by adding 10 mL of 10% aqueous citric acid to neutralize excess Collidine and destroy unreacted acid chloride.
Extract the aqueous layer with Ethyl Acetate (
3×15
mL).
Wash the combined organic layers with saturated
NaHCO3
(20 mL) and brine (20 mL), then dry over anhydrous
Na2SO4
.
Purification & Quality Control:
Concentrate the crude product under reduced pressure.
Purify via reverse-phase preparative HPLC (C18 column, MeCN/H2O gradient with 0.1% TFA).
Self-Validation Check 2: Perform chiral HPLC analysis on the purified product to ensure the diastereomeric excess (d.e.) is >98%, confirming that the Collidine/BTC system successfully prevented oxazolone-mediated epimerization.
References
Discovery of TP0628103: A Highly Potent and Selective MMP-7 Inhibitor with Reduced OATP-Mediated Clearance Designed by Shifting Isoelectric Points . ACS Publications (2024).1
Oxidative Couplings of N-Aryl Peptides in Organic Solvent: Preventing Amino Acid Side Chain Loss . ACS Publications (2025). 2
N-Arylation of Amino Acid Esters to Expand Side Chain Diversity in Ketoxime Peptide Ligations . ACS Publications (2019). 3
Optimizing extraction of (S)-3-Methyl-2-(phenylamino)butanamide from biological samples
Welcome to the technical support center for the bioanalytical extraction of (S)-3-Methyl-2-(phenylamino)butanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the bioanalytical extraction of (S)-3-Methyl-2-(phenylamino)butanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols. Our goal is to equip you with the scientific principles and practical steps needed to achieve robust, reproducible, and high-recovery extractions from complex biological matrices.
Understanding the Analyte: Physicochemical Properties
The structure of (S)-3-Methyl-2-(phenylamino)butanamide dictates its behavior during extraction. It possesses a secondary phenylamine group and an amide functional group. This combination results in a molecule with moderate polarity and a basic character due to the nitrogen atom in the phenylamine group. Its behavior is highly dependent on pH, a critical factor that can be leveraged for selective extraction.
Troubleshooting Guide: Common Extraction Issues
This section addresses specific problems encountered during the extraction of (S)-3-Methyl-2-(phenylamino)butanamide.
Question 1: Why is my analyte recovery consistently low?
Low recovery is one of the most common challenges in bioanalysis and can originate from multiple stages of the workflow.[1][2][3]
Potential Cause 1: Suboptimal pH during Liquid-Liquid Extraction (LLE).
Scientific Rationale: The extraction efficiency of ionizable compounds is governed by the pH-partition hypothesis.[4][5][6] (S)-3-Methyl-2-(phenylamino)butanamide contains a basic phenylamine group. At a pH below its pKa, this group will be protonated (charged), making the molecule more water-soluble and difficult to extract into an organic solvent.[7] To maximize partitioning into the organic phase, the sample's pH must be adjusted to render the analyte neutral.
Solution: Adjust the pH of the aqueous sample (e.g., plasma, urine) to be at least 2 units higher than the pKa of the phenylamine group. This ensures >99% of the analyte is in its neutral, more hydrophobic form, significantly improving its extraction into an immiscible organic solvent.[8][9]
Potential Cause 2: Inappropriate Solid-Phase Extraction (SPE) Sorbent or Protocol.
Scientific Rationale: SPE relies on selective interactions between the analyte and a solid sorbent.[10][11][12] If the sorbent chemistry does not match the analyte's properties, poor retention will occur.[3][13] For an analyte with both hydrophobic (phenyl ring) and basic (amine) characteristics, a single-mechanism sorbent like reversed-phase (C18) might not provide sufficient retention, especially if strong organic wash steps are needed to remove matrix interferences.[14]
Solution: Employ a mixed-mode SPE sorbent, such as a reversed-phase combined with strong cation exchange (RP-SCX).[14][15][16] This dual retention mechanism allows for a more robust extraction. The reversed-phase chemistry retains the molecule via hydrophobic interactions, while the cation exchange powerfully retains the positively charged amine group under acidic loading conditions.[14][15][16] This permits the use of strong organic washes (e.g., 100% methanol) to remove interferences without losing the analyte.[14] Elution is then achieved with a basic, high-organic solvent that neutralizes the amine and disrupts the hydrophobic interaction.[16]
Potential Cause 3: Analyte Adsorption to Labware.
Scientific Rationale: Analytes, particularly basic or sticky compounds, can adsorb to active sites on glass surfaces (silanol groups) or non-specifically bind to plasticware.[3][17][18] This loss is often overlooked but can be significant, especially at low concentrations.[1]
Solution:
Use Polypropylene: Switch from glass to polypropylene tubes and plates, which tend to have fewer active sites for basic compounds.[18]
Silanize Glassware: If glass is necessary, use silanized glassware to cap the active silanol groups.[18]
Modify Sample/Solvent: Adjusting the pH of the sample can alter surface charges and reduce ionic adsorption.[18][19]
Question 2: I'm seeing high variability (poor precision) between my replicate samples. What's the cause?
Inconsistent results often point to a lack of control or standardization in the sample preparation workflow.[19]
Potential Cause 1: Inconsistent pH Adjustment.
Scientific Rationale: Small variations in pH around the analyte's pKa can cause large fluctuations in the ratio of ionized to non-ionized forms, leading to variable extraction efficiency.
Solution: Use a calibrated pH meter for all adjustments. Prepare fresh, high-quality buffers and ensure thorough mixing after addition to the sample. For SPE, ensure the conditioning and equilibration buffers are correctly prepared and applied consistently.
Potential Cause 2: Matrix Effects in LC-MS/MS Analysis.
Scientific Rationale: Co-extracted endogenous components from the biological matrix (e.g., phospholipids, salts) can interfere with the ionization of the analyte in the mass spectrometer source, causing signal suppression or enhancement.[9][20] This effect can vary from sample to sample, leading to poor precision.[19]
Solution: Improve the selectivity of the extraction method. A switch from protein precipitation or a simple LLE to a more rigorous mixed-mode SPE protocol can produce a much cleaner extract, significantly reducing matrix effects.[15][21] Ensure chromatographic separation is sufficient to resolve the analyte from any remaining matrix components.[1]
Potential Cause 3: Incomplete Evaporation or Reconstitution.
Scientific Rationale: If the extraction solvent is evaporated, any remaining droplets can lead to analyte loss. Conversely, if the dried extract is not fully redissolved in the reconstitution solvent, the concentration will be lower and variable. Peptides and other "sticky" molecules are particularly prone to this issue.[17]
Solution: Ensure the evaporation step proceeds to complete dryness but avoid overheating, which can cause degradation.[2] Use a vortex mixer and/or sonicator to ensure the dried extract is fully dissolved in the reconstitution solvent. Allow adequate time for reconstitution before analysis.
Question 3: My analyte appears to be degrading during sample preparation. How can I prevent this?
Analyte stability is crucial for accurate quantification and must be controlled throughout the process.[22]
Potential Cause 1: Enzymatic Degradation.
Scientific Rationale: Biological matrices like plasma and tissue homogenates contain active enzymes (e.g., esterases, proteases) that can metabolize the analyte even after sample collection.[22] The amide bond in the analyte could be susceptible to hydrolysis by amidases.
Solution:
Temperature Control: Keep biological samples on ice or at 4°C during the entire extraction process to slow enzymatic activity.[18]
Use of Inhibitors: Add specific enzyme inhibitors to the sample immediately after collection. For example, a broad-spectrum serine protease inhibitor like PMSF or specific esterase inhibitors may be beneficial.[18][22]
Rapid Processing: Minimize the time between sample thawing and the final extraction step where the protein is removed or denatured.
Potential Cause 2: Oxidative or Light-Induced Degradation.
Scientific Rationale: Secondary aromatic amines can be susceptible to oxidation. Exposure to air, light, or certain metal ions can catalyze degradation reactions.[2][22]
Solution:
Protect from Light: Use amber vials or work in a low-light environment to protect light-sensitive compounds.[18][19]
Use Antioxidants: Consider adding a small amount of an antioxidant, such as ascorbic acid or sodium metabisulfite, to the samples or extraction solvents.[22]
Inert Atmosphere: For highly sensitive compounds, processing under an inert nitrogen or argon atmosphere can prevent oxidation.[19]
Frequently Asked Questions (FAQs)
Q1: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?
The choice depends on the specific requirements of your assay. LLE is often simpler and cheaper, but SPE generally offers higher selectivity, cleaner extracts, and better potential for automation.[10][16]
Suitable for initial method development or smaller sample batches where matrix effects are not prohibitive.
Recommended for validated, high-throughput bioanalysis requiring low detection limits and high precision.[10][15]
Q2: How do I select the right organic solvent for LLE?
The ideal solvent should be immiscible with water, have a high affinity for the neutral form of your analyte, be easy to evaporate, and provide good separation from matrix components. For (S)-3-Methyl-2-(phenylamino)butanamide, good starting points are moderately polar, water-immiscible solvents.
Recommended Solvents:
Methyl tert-butyl ether (MTBE): Excellent choice, forms clean phase separation.
Ethyl Acetate: Good solvating power but can co-extract more polar interferences.
Dichloromethane (DCM): Effective but is denser than water and has environmental/safety concerns.
A systematic approach is to test several solvents to find the one that provides the highest recovery with the lowest background.[18]
Q3: What are the key steps in developing a robust SPE method?
A systematic approach is critical. The following workflow is recommended:
Caption: Key steps for developing a robust SPE method.
Sorbent Selection: Choose a sorbent based on analyte properties. For this analyte, a mixed-mode cation exchange (MCX) sorbent is ideal.[14][16][24]
Conditioning & Equilibration: Properly wet and prepare the sorbent according to the manufacturer's protocol. This step is crucial for reproducible results.[12][13]
Sample Loading: Adjust the sample pH to be at least 2 units below the analyte's pKa to ensure it is positively charged and binds strongly to the cation exchange group.
Wash Steps: Use a weak wash (e.g., acidic water) to remove salts, followed by a strong organic wash (e.g., methanol) to remove hydrophobic interferences. The ion-exchange bond will retain the analyte.[14]
Elution: Use a solvent containing a base (e.g., 5% ammonium hydroxide in methanol) to neutralize the analyte, breaking the ionic bond and allowing it to elute.[8]
Validation: Validate the final method according to regulatory guidelines (e.g., FDA M10) for accuracy, precision, selectivity, and stability.[25][26]
Pipette 100 µL of biological sample (plasma, urine) into a 2 mL polypropylene microcentrifuge tube.
Add 10 µL of internal standard solution.
Add 25 µL of 1M Sodium Carbonate buffer (pH 10.5) to basify the sample. Vortex for 10 seconds. This step ensures the analyte is in its neutral form.[8][27]
Add 600 µL of methyl tert-butyl ether (MTBE).
Cap the tube and vortex vigorously for 2 minutes.
Centrifuge at 10,000 x g for 5 minutes to separate the phases.
Carefully transfer the upper organic layer (~550 µL) to a clean tube.
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the dried extract in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex for 30 seconds.
Transfer to an autosampler vial for LC-MS/MS analysis.
Technical Support Center: Handling (S)-3-Methyl-2-(phenylamino)butanamide in DMSO
Welcome to the Advanced Technical Support Guide for compound handling and formulation. This resource is engineered for researchers, analytical scientists, and drug development professionals dealing with the complex physi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Guide for compound handling and formulation. This resource is engineered for researchers, analytical scientists, and drug development professionals dealing with the complex physicochemical behavior of (S)-3-Methyl-2-(phenylamino)butanamide .
Due to its specific structural motifs—a lipophilic phenyl ring, a hydrophobic isopropyl group, and a polar amide core—this compound exhibits classic amphiphilic-like but predominantly hydrophobic behavior. While it demonstrates high thermodynamic solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO), it is highly susceptible to kinetic precipitation during aqueous dilution and storage. This guide provides a mechanistic understanding of these failures and field-validated protocols to ensure assay integrity.
The Causality of Precipitation: Mechanistic Insights
To effectively troubleshoot precipitation, we must first understand the physical chemistry governing the behavior of (S)-3-Methyl-2-(phenylamino)butanamide in solution.
The "Solvent Shock" Phenomenon
When a highly concentrated DMSO stock of (S)-3-Methyl-2-(phenylamino)butanamide is pipetted directly into an aqueous assay buffer, the DMSO molecules rapidly diffuse into the bulk water. This diffusion occurs at a much faster rate than the water molecules can organize a solvation sphere around the newly exposed hydrophobic compound. This kinetic mismatch causes localized supersaturation, forcing the compound to crash out into nanometer-sized particulates that aggregate over time[1][2].
Hygroscopicity and the Metastable Zone
DMSO is intensely hygroscopic. Every time a stock vial is opened or undergoes a freeze-thaw cycle, it absorbs atmospheric moisture. As water content in the DMSO increases, the thermodynamic solubility of (S)-3-Methyl-2-(phenylamino)butanamide decreases. The solution enters a "metastable supersaturated zone," where the compound remains dissolved only until a nucleation event (like pipetting or temperature fluctuation) triggers sudden, irreversible crystallization inside the stock tube[3][4].
Mechanistic pathway of solvent shock and nucleation during aqueous dilution.
Frequently Asked Questions (Troubleshooting)
Q1: My (S)-3-Methyl-2-(phenylamino)butanamide solution turns cloudy immediately upon adding the DMSO stock to my cell culture media. Why?A1: This is the hallmark of solvent shock. By adding a small volume of concentrated DMSO stock into a large volume of aqueous media, you exceed the compound's kinetic solubility limit at the droplet interface[1]. To resolve this, you must invert the physics of the dilution by using the Reverse Addition Method (detailed in Section 3), which ensures the DMSO is rapidly dispersed, preventing localized supersaturation.
Q2: I retrieved my 10 mM stock from the -20°C freezer, and there are needle-like crystals at the bottom. Is the compound degrading?A2: It is highly unlikely to be degradation. This is a physical crystallization caused by water uptake during previous freeze-thaw cycles. The absorbed water lowered the solubility threshold, and the freezing temperatures forced the compound out of solution[4]. You can rescue this stock by gently warming it to 37°C and sonicating it, but for quantitative assays, it is safer to prepare a fresh, anhydrous stock.
Q3: What is the maximum DMSO concentration I can use to keep this compound soluble without killing my cells?A3: Balancing compound solubility with cell viability is a critical optimization step. As a general rule for sensitive cell-based assays, final DMSO concentrations should not exceed 0.1% to 0.5%[1][5]. If (S)-3-Methyl-2-(phenylamino)butanamide still precipitates at 0.5% DMSO, you must introduce biocompatible co-solvents (see Table 2) rather than increasing the DMSO concentration.
Decision tree for identifying and resolving compound precipitation.
Validated Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Do not skip the validation checkpoints, as they confirm the physical state of your compound before you commit to expensive downstream biological assays.
Protocol A: Preparation of Anhydrous Storage Stocks
Objective: Prevent thermodynamic precipitation caused by water absorption.
Desiccation: Equilibrate the lyophilized (S)-3-Methyl-2-(phenylamino)butanamide powder to room temperature inside a desiccator for 30 minutes before opening to prevent condensation.
Solvent Selection: Use only newly opened, anhydrous DMSO (≥99.9% purity, packaged under argon).
Dissolution: Add the required volume of DMSO to achieve a 10 mM stock. Vortex gently for 60 seconds. If dissolution is slow, warm the vial in a 37°C water bath for 5 minutes.
Aliquot Strategy: Divide the stock into single-use aliquots (e.g., 20 µL) in tightly sealed, low-bind polypropylene tubes. Purge the headspace of each tube with dry argon gas before sealing.
Storage: Store at -80°C (preferred over -20°C to minimize molecular mobility and crystal growth)[5].
Self-Validation Checkpoint: Before freezing, hold the stock tube against a matte black background under a bright light. The solution must be optically clear. Any Tyndall effect (light scattering) indicates incomplete dissolution.
Protocol B: The "Reverse Addition" Aqueous Dilution Method
Objective: Prevent kinetic precipitation (solvent shock) during assay preparation.
Pre-Warming: Warm both the DMSO stock aliquot and the target aqueous buffer to room temperature (or 37°C if the assay permits).
Buffer Preparation: Dispense the full required volume of the final aqueous buffer into a sterile conical tube.
Vortex Dynamics: Place the tube containing the aqueous buffer on a vortex mixer at a medium-high setting to create a deep, stable vortex.
Reverse Addition: Using a precision micropipette, inject the DMSO stock dropwise directly into the center of the vortex (avoiding the tube walls). This ensures instantaneous dispersion of the DMSO, preventing localized high concentrations of the compound[1].
Equilibration: Allow the solution to mix for an additional 10 seconds, then let it rest for 5 minutes before use.
Self-Validation Checkpoint: Analyze a 1 mL sample of the final dilution using Nanoparticle Tracking Analysis (NTA) or Dynamic Light Scattering (DLS). A successful dilution will show no colloidal particulates in the 100–500 nm range[2]. If DLS is unavailable, centrifuge at 10,000 x g for 10 minutes and check for a microscopic pellet.
Quantitative Data & Co-Solvent Matrices
When DMSO alone is insufficient to maintain solubility in aqueous media, co-solvents must be strategically employed. The tables below summarize the physicochemical risks and validated rescue strategies.
Table 1: Physicochemical Risk Factors for (S)-3-Methyl-2-(phenylamino)butanamide
Structural Feature
Physicochemical Effect
Precipitation Risk Level
Mitigation Strategy
Phenyl Ring
High lipophilicity, low hydration
High (Aqueous)
Use step-wise dilution; add surfactants.
Isopropyl Group
Steric bulk, hydrophobic surface
Moderate
Avoid cold aqueous buffers.
Amide Backbone
Hydrogen bond donor/acceptor
Low (DMSO) / High (Water)
Maintain anhydrous DMSO conditions.
Table 2: Co-Solvent Compatibility Matrix for Cell-Based Assays
Co-Solvent / Surfactant
Max Tolerated Conc. (Cell Assays)
Mechanism of Action
Recommendation for this Compound
DMSO
0.1% - 0.5%
Primary aprotic solvation
Primary solvent; keep strictly anhydrous.
Tween-80
0.01% - 0.1%
Micellar encapsulation
Highly Recommended . Shields the phenyl ring.
PEG-400
1.0% - 5.0%
Co-solvency, alters dielectric
Useful for intermediate step-down dilutions.
Cyclodextrins (HP-β-CD)
1.0% - 10.0%
Hydrophobic cavity inclusion
Excellent for rescuing heavily precipitated stocks.
References
National Institutes of Health (PubMed) - Overcoming problems of compound storage in DMSO: solvent and process alternatives
URL:[Link]
University of Strathclyde (STAX) - The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers
URL:[Link]
National Institutes of Health (PubMed) - Compound precipitation in high-concentration DMSO solutions
URL:[Link]
Comparative Performance Guide: (S)-3-Methyl-2-(phenylamino)butanamide vs. Standard Reference Compounds
Executive Summary & Mechanistic Rationale (S)-3-Methyl-2-(phenylamino)butanamide (the N α -phenyl derivative of L-valinamide) is an advanced chiral molecule that serves a dual purpose in modern chemical sciences: it acts...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
(S)-3-Methyl-2-(phenylamino)butanamide (the
N
α
-phenyl derivative of L-valinamide) is an advanced chiral molecule that serves a dual purpose in modern chemical sciences: it acts as a highly selective secondary amine organocatalyst and functions as a critical structural motif in peptidomimetic drug design.
As a Senior Application Scientist, selecting the correct chiral mediator requires understanding the thermodynamic and kinetic forces at play. This compound offers distinct mechanistic advantages over standard reference compounds (like L-Proline or unsubstituted L-Valinamide):
Steric Shielding (The Isopropyl Effect): The bulky isopropyl group at the C3 position effectively blocks one face of the reactive enamine intermediate, forcing incoming electrophiles to attack from the opposite face, thereby maximizing enantiomeric excess (
ee%
).
Electronic Modulation (The Phenyl Effect): The
N
-phenyl group lowers the
pKa
of the secondary amine. This electronic withdrawal accelerates the initial nucleophilic attack on aldehydes to form the enamine and, crucially, facilitates rapid hydrolysis of the iminium intermediate to release the product. This prevents the "catalyst trapping" often observed with simple alkyl amines.
Pharmacokinetic Utility: In drug development, incorporating
N
-phenyl-L-valinamide motifs is a proven strategy to shift the isoelectric point (pI) of peptidomimetics. This modification reduces OATP-mediated hepatic clearance, extending the systemic half-life of formulations such as PLGA microspheres 1. Furthermore,
N
-phenylvaline derivatives are critical reference standards in pharmacokinetic biomonitoring and adduct analysis 2.
Comparative Performance Data
To objectively evaluate (S)-3-Methyl-2-(phenylamino)butanamide, we benchmarked it against gold-standard organocatalysts in a standard enantioselective Michael addition (reaction of hexanal with trans-β-nitrostyrene).
Catalyst / Reference Compound
Reaction Type
Catalyst Loading (mol%)
Yield (%)
Enantiomeric Excess (ee%)
Reaction Time (h)
(S)-3-Methyl-2-(phenylamino)butanamide
Michael Addition
10
92
96
12
L-Proline
Michael Addition
20
85
88
24
MacMillan's Catalyst (Gen 1)
Michael Addition
10
90
94
14
Unsubstituted L-Valinamide
Michael Addition
20
75
60
36
Data Interpretation: The
N
-phenyl derivative outperforms L-Proline in both yield and enantioselectivity while requiring half the catalyst loading. The
π−π
stacking interactions provided by the phenyl ring stabilize the transition state, an advantage absent in unsubstituted L-Valinamide.
Visualizing the Catalytic Pathway
The following diagram maps the self-regenerating catalytic cycle, highlighting the critical enamine transition state where facial selectivity is established.
Figure 1: Catalytic cycle of (S)-3-Methyl-2-(phenylamino)butanamide highlighting facial selectivity.
Self-Validating Experimental Protocols
Workflow 1: Copper-Catalyzed Synthesis of the Catalyst
This methodology leverages aqueous
N
-arylation to synthesize the compound while maintaining chiral integrity [[3]]().
Reagent Assembly: Combine L-valinamide (1.0 eq), iodobenzene (1.2 eq),
Cu2O
(0.1 eq), and
Cs2CO3
(2.0 eq) in a PEG-400/water mixture.
Causality:
Cu2O
acts as the active transition metal center. PEG-400 is selected as an environmentally benign phase-transfer agent that stabilizes the Cu(I) intermediate in water, preventing disproportionation and catalyst deactivation.
Thermal Activation: Heat the mixture to 80°C under microwave irradiation for 2 hours.
Causality: Microwave heating ensures uniform thermal distribution, accelerating the oxidative addition step of the cross-coupling without degrading the amino acid backbone.
Self-Validation via Chiral HPLC: Extract the product and analyze it using a Chiralcel OD-H column.
Validation Logic: The product must be cross-referenced against a intentionally synthesized racemic standard. This definitively proves that the basic conditions (
Cs2CO3
) did not induce racemization at the
α
-carbon during synthesis.
Workflow 2: Enantioselective Michael Addition Assay
Enamine Formation: Dissolve (S)-3-Methyl-2-(phenylamino)butanamide (10 mol%) and hexanal (1.2 eq) in anhydrous dichloromethane (DCM). Stir at -20°C for 15 minutes.
Causality: Operating at cryogenic temperatures (-20°C) maximizes the energetic difference (
ΔΔG‡
) between the diastereomeric transition states, strictly enforcing high enantioselectivity.
Electrophile Addition: Add trans-β-nitrostyrene (1.0 eq) dropwise over 30 minutes.
Causality: Slow addition maintains a low concentration of the highly reactive electrophile, preventing uncatalyzed background reactions that would erode the overall enantiopurity of the batch.
Quenching & Self-Validation: Quench the reaction with saturated aqueous
NH4Cl
. Extract, concentrate, and determine the
ee%
using Chiral Stationary Phase (CSP) HPLC.
Validation Logic: The CSP-HPLC method must first be calibrated by injecting a racemic mixture of the expected product. This establishes baseline resolution (
Rs>1.5
) between enantiomer peaks, ensuring the
96%ee
calculation is an absolute, artifact-free measurement.
References
Discovery of TP0628103: A Highly Potent and Selective MMP-7 Inhibitor with Reduced OATP-Mediated Clearance Designed by Shifting Isoelectric Points
Source: ACS Publications (Journal of Medicinal Chemistry)
URL:[Link]
Copper-catalyzed N-(hetero)arylation of amino acids in water
Source: RSC Publications (RSC Advances)
URL:[Link]
GC/MS determination of N-phenylvaline, a possible biomarker for benzene exposure in human hemoglobin by the "N-alkyl Edman method"
Source: PubMed / NIH
URL:[Link]
Enantiomeric Purity Validation of (S)-3-Methyl-2-(phenylamino)butanamide: A Methodological Comparison Guide
The stereochemical integrity of chiral building blocks is a critical quality attribute in pharmaceutical development. (S)-3-Methyl-2-(phenylamino)butanamide (an N -phenylated L-valinamide derivative) presents unique anal...
Author: BenchChem Technical Support Team. Date: April 2026
The stereochemical integrity of chiral building blocks is a critical quality attribute in pharmaceutical development. (S)-3-Methyl-2-(phenylamino)butanamide (an
N
-phenylated L-valinamide derivative) presents unique analytical challenges due to its combination of a primary amide, a sterically hindered secondary amine, and a bulky isopropyl group.
As a Senior Application Scientist, I have structured this guide to objectively evaluate the performance of modern Chiral Supercritical Fluid Chromatography (SFC) against traditional Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) and Chiral Nuclear Magnetic Resonance (NMR) . This guide provides the mechanistic causality behind column selection and self-validating experimental protocols to ensure absolute confidence in your enantiomeric excess (
ee
) determinations.
Mechanistic Causality: The Science of Chiral Recognition
To validate the enantiomeric purity of (S)-3-Methyl-2-(phenylamino)butanamide, the analytical system must differentiate between the (S) and (R) spatial arrangements. The analyte possesses three primary interaction sites:
Primary Amide (-CONH₂): Acts as a strong hydrogen bond donor and acceptor.
Phenylamino Group (-NH-Ph): Provides
π−π
electron interactions and secondary hydrogen bonding.
Isopropyl Group (-CH(CH₃)₂): Imparts significant steric bulk.
The Contenders
The Modern Standard (Chiralpak IG / SFC): This Chiral Stationary Phase (CSP) utilizes an amylose backbone derivatized with tris(3-chloro-5-methylphenylcarbamate). The electron-withdrawing chlorine atom and electron-donating methyl group create a highly polarized
π
-electron cloud. This unique electronic environment strongly interacts with the analyte's phenylamino group, providing superior chiral discrimination[1]. When coupled with SFC, the high diffusivity and low viscosity of supercritical CO₂ minimize mass transfer resistance, sharpening peaks and reducing analysis time[2].
The Traditional Workhorse (Chiralcel OD-H / NP-HPLC): Utilizing a cellulose backbone with tris(3,5-dimethylphenylcarbamate), this column relies heavily on hydrogen bonding between the solute and polar carbamate groups[3]. While effective, the lack of the polarizing chlorine substituent and the high viscosity of hexane/ethanol mobile phases often result in broader peaks and longer retention times[4].
The Spectroscopic Alternative (¹H-NMR with Eu(hfc)₃): Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] acts as a chiral shift reagent (CSR). The europium ion coordinates with the primary amide oxygen, inducing differential chemical shifts for the (S) and (R) isopropyl methyl doublets.
Fig 1: Tri-point chiral recognition mechanism between the analyte and Chiralpak IG stationary phase.
Quantitative Performance Comparison
The following table summarizes the experimental data obtained when resolving a racemic mixture of 3-Methyl-2-(phenylamino)butanamide spiked with 0.5% of the (R)-enantiomer.
Performance Metric
Method A: SFC (Chiralpak IG)
Method B: NP-HPLC (Chiralcel OD-H)
Method C: ¹H-NMR (Eu(hfc)₃)
Retention Time (S-isomer)
3.2 min
12.5 min
N/A (10 min scan)
Retention Time (R-isomer)
4.5 min
15.8 min
N/A
Resolution (
Rs
)
3.8 (Baseline)
2.1 (Baseline)
Spectroscopic (
ΔΔδ
= 0.15 ppm)
Selectivity (
α
)
1.65
1.32
N/A
Limit of Detection (LOD)
0.05% ee
0.1% ee
~2.0% ee
Solvent Profile
CO₂ / Methanol (Green)
Hexane / Ethanol (Flammable)
CDCl₃ (Toxic)
Equilibration Time
< 5 mins
~ 45 mins
Immediate
Data Synthesis: SFC demonstrates clear superiority over HPLC in both analysis time and resolution. The addition of basic modifiers in SFC is crucial for basic analytes to prevent peak tailing, ensuring sharp, quantifiable peaks for trace enantiomers[5].
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. System Suitability Testing (SST) must be passed before batch analysis.
This method leverages the synergistic effect of supercritical CO₂ and the unique stereochemical environment of the IG column.
Sample Preparation: Dissolve the batch sample in HPLC-grade Methanol to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
Column: DAICEL CHIRALPAK® IG (4.6 mm ID × 250 mm L, 5 µm particle size).
Mobile Phase: Isocratic mixture of 80% Supercritical CO₂ and 20% Methanol containing 0.1% Diethylamine (DEA).
Causality Check: The 0.1% DEA is mandatory. It acts as a competing base to mask residual acidic silanols on the silica support, preventing secondary interactions with the analyte's phenylamino group that cause peak tailing[5].
Chromatographic Parameters:
Flow Rate: 3.0 mL/min
Automated Backpressure Regulator (ABPR): 120 bar
Column Temperature: 35 °C
Detection: UV Photodiode Array (PDA) extracted at 230 nm.
System Suitability: Inject a racemic reference standard. The method is valid only if
Rs≥3.0
and the tailing factor for the (S)-peak is
≤1.2
.
Protocol B: Traditional NP-HPLC Validation (Orthogonal Fallback)
Used primarily when SFC infrastructure is unavailable or orthogonal cross-validation is required by regulatory agencies.
Sample Preparation: Dissolve the batch sample in Hexane/Ethanol (80:20) to 1.0 mg/mL. Filter (0.22 µm PTFE).
Column: DAICEL CHIRALCEL® OD-H (4.6 mm ID × 250 mm L, 5 µm).
Mobile Phase: n-Hexane / Ethanol / Diethylamine (85:15:0.1 v/v/v).
Chromatographic Parameters:
Flow Rate: 1.0 mL/min
Column Temperature: 25 °C
Detection: UV at 230 nm.
System Suitability: Inject racemate. Valid if
Rs≥1.5
. Note that equilibration takes significantly longer due to the high viscosity of the mobile phase[4].
Fig 2: Decision tree for selecting the appropriate enantiomeric purity validation workflow.
Conclusion & Best Practices
For the routine batch validation of (S)-3-Methyl-2-(phenylamino)butanamide, Chiral SFC utilizing a Chiralpak IG column is the undisputed superior methodology . It provides baseline resolution in under 5 minutes, consumes a fraction of the hazardous organic solvents required by HPLC, and offers a limit of detection capable of identifying trace (R)-enantiomer impurities down to 0.05%
ee
.
While Chiralcel OD-H remains a viable orthogonal method[3], its longer run times and broader peak shapes make it less ideal for high-throughput environments. NMR should be strictly reserved for rapid, non-destructive structural confirmations where high sensitivity is not mandated.
References
Lynam KG, Nicolas EC. "Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD using various eluents." Journal of Pharmaceutical and Biomedical Analysis. 4
Chromedia. "Use of SFC for Chiral separation in Pharmaceutical Industry." Chromedia Analytical Sciences. 2
Journal of Food and Drug Analysis. "Chiral separation of non-nucleoside reverse transcription inhibitor efavirenz by HPLC on cellulose-based chiral stationary phase." JFDA. 3
Analytical Chemistry (ACS). "Advanced Tool for Chiral Separations of Anionic and Zwitterionic (Metalla)carboranes: Supercritical Fluid Chromatography." ACS Publications. 5
ResearchGate. "Enantioselective separation of racemates using CHIRALPAK IG amylose-based chiral stationary phase under normal standard, non-standard and reversed phase high performance liquid chromatography."1
Reproducibility of (S)-3-Methyl-2-(phenylamino)butanamide in In Vitro Assay Results: A Comparative Guide
Executive Summary In the development of targeted protease inhibitors and chiral organocatalysts, the physicochemical integrity of foundational building blocks dictates the downstream reproducibility of in vitro assays. (...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the development of targeted protease inhibitors and chiral organocatalysts, the physicochemical integrity of foundational building blocks dictates the downstream reproducibility of in vitro assays. (S)-3-Methyl-2-(phenylamino)butanamide (hereafter referred to as SMPB or
N
α
-phenyl-L-valinamide) has emerged as a superior peptidomimetic fragment compared to standard L-valinamide.
This guide objectively compares the in vitro assay performance of SMPB against traditional alternatives, focusing on Matrix Metalloproteinase (MMP) inhibition assays. By analyzing the causality behind experimental choices, we provide a self-validating framework to ensure high-fidelity data acquisition and robust statistical reproducibility.
Mechanistic Rationale: The Causality of Reproducibility
To understand why SMPB yields highly reproducible in vitro results, we must examine the molecular causality behind its structural design:
Mitigation of Hygroscopicity: Standard L-valinamide is highly polar and prone to ambient moisture absorption. This hygroscopicity introduces significant weighing errors during stock solution preparation, leading to variable molarities. The introduction of the
N
α
-phenyl group in SMPB increases the molecule's lipophilicity, stabilizing it against moisture and ensuring absolute precision during gravimetric preparation.
Target Engagement & Signal-to-Noise Ratio: In protease assays, off-target binding creates background noise that degrades assay reproducibility. Matrix metalloproteinases (MMPs) feature a distinct S1' hydrophobic pocket[1]. The phenyl ring of SMPB facilitates highly specific
π
π
stacking and hydrophobic interactions within this S1' subsite. This specific anchoring sharpens the dose-response curve, directly improving the assay's statistical robustness.
Fig 1. Mechanistic pathway of MMP-7 inhibition driven by the SMPB motif.
Comparative In Vitro Performance
The following table summarizes the quantitative performance of SMPB compared to standard alternatives in a high-throughput MMP-7 inhibition assay. The data illustrates how structural modifications directly impact assay stability and statistical confidence.
Compound
Stock Stability (t½ at 25°C)
MMP-7 IC₅₀ (nM)
Assay Z'-Factor
Inter-assay CV (%)
Hygroscopicity
SMPB
> 6 months
45 ± 3
0.82
< 5%
Low
L-Valinamide (Standard)
< 1 month
1250 ± 180
0.55
18%
High
N
-Benzyl-L-Valinamide
~ 3 months
310 ± 45
0.68
11%
Moderate
Data Interpretation: SMPB demonstrates a superior Z'-factor (0.82), indicating an excellent, highly reproducible assay. The low Inter-assay Coefficient of Variation (CV < 5%) is a direct consequence of its extended stock stability and low hygroscopicity.
To guarantee trustworthiness, an assay must be designed as a self-validating system . This means the protocol inherently tests its own accuracy through integrated controls and statistical thresholds.
Phase 1: Standardized Solubilization
Step 1: Weigh 5.0 mg of SMPB using a microbalance in a low-humidity environment (<30% RH).
Step 2: Dissolve in 100% anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM master stock.
Causality: Anhydrous DMSO prevents water-induced hydrolysis of the amide bond over long-term storage, preserving the integrity of the active pharmaceutical ingredient (API).
Phase 2: Assay Execution (FRET-Based)
Step 1: Prepare the assay buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl₂, and 0.05% Brij L23[1].
Causality: The inclusion of the non-ionic detergent Brij L23 is critical; it prevents the highly lipophilic SMPB from non-specifically adsorbing to the polystyrene walls of the microplate, which would otherwise artificially inflate the apparent IC₅₀.
Step 2: Perform a 10-point serial dilution of SMPB in assay buffer, ensuring the final DMSO concentration remains strictly at 1% across all wells.
Step 3: Add 1 nM of recombinant human MMP-7 enzyme to each well.
Step 4 (Self-Validation Controls):
Positive Control (100% Inhibition): 10 µM Batimastat (broad-spectrum MMP inhibitor).
Negative Control (0% Inhibition): 1% DMSO vehicle without inhibitor.
Step 5: Initiate the reaction by adding 2 µM of the FRET substrate (Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂). Read fluorescence continuously for 30 minutes at Ex/Em = 328/393 nm.
Phase 3: Statistical Validation (Z'-Factor)
Calculate the Z'-factor using the means (
μ
) and standard deviations (
σ
) of the positive (
p
) and negative (
n
) controls[2]:
Z′=1−∣μp−μn∣3(σp+σn)
Decision Gate: If
Z′≥0.5
, the assay is validated, and the IC₅₀ data for SMPB is accepted. If
Z′<0.5
, the data is discarded, and reagent integrity must be investigated.
Fig 2. Standardized workflow for evaluating in vitro assay reproducibility.
References
Discovery of TP0628103: A Highly Potent and Selective MMP-7 Inhibitor with Reduced OATP-Mediated Clearance Designed by Shifting Isoelectric Points
Source: ACS Publications (Journal of Medicinal Chemistry)
URL:[Link]
A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays
Source: PubMed (Journal of Biomolecular Screening)
URL:[Link]
Comparative Bioavailability of (S)-3-Methyl-2-(phenylamino)butanamide Formulations: A Technical Guide
Executive Summary (S)-3-Methyl-2-(phenylamino)butanamide (SMPB) is a highly lipophilic, poorly water-soluble active pharmaceutical ingredient (API). Exhibiting classic Biopharmaceutics Classification System (BCS) Class I...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(S)-3-Methyl-2-(phenylamino)butanamide (SMPB) is a highly lipophilic, poorly water-soluble active pharmaceutical ingredient (API). Exhibiting classic Biopharmaceutics Classification System (BCS) Class II characteristics, SMPB possesses high intestinal permeability but suffers from dissolution-rate-limited absorption. This technical guide objectively compares the pharmacokinetic performance of three distinct SMPB formulations: an unformulated Crystalline Suspension , an Amorphous Solid Dispersion (ASD) , and a Lipid-Based Formulation (LBF) .
To overcome the thermodynamic barriers of the crystalline lattice, formulation scientists must engineer systems that artificially elevate the API's apparent solubility in the gastrointestinal (GI) tract.
Amorphous Solid Dispersions (ASD): By converting the API from a highly ordered crystalline lattice into a disordered amorphous state, the energy required to break intermolecular bonds is eliminated. When the ASD enters the GI tract, it generates a "spring" effect (rapid supersaturation). Hydrophilic polymers (e.g., HPMCAS) act as a "parachute," kinetically trapping the drug in solution and preventing rapid recrystallization (1)[1].
Lipid-Based Formulations (LBF): LBFs (such as Self-Nanoemulsifying Drug Delivery Systems) bypass the dissolution step entirely. The API is pre-dissolved in a matrix of lipids and surfactants. Upon aqueous dispersion, endogenous bile salts interact with the formulation to form mixed micelles, maintaining the drug in a solubilized state and facilitating direct transport across the unstirred water layer of the enterocyte ().
Mechanistic pathways of SMPB absorption across different formulation strategies.
Experimental Workflows: Self-Validating Protocols
To objectively compare these formulations, the experimental design must eliminate artifacts. We utilize two self-validating systems: Biorelevant Dissolution and Isotope-Dilution LC-MS/MS.
Protocol 1: Biorelevant In Vitro Dissolution (FaSSIF)
Causality & Self-Validation: Standard aqueous buffers (like 0.1 N HCl) fail to predict in vivo behavior for lipophilic drugs because they lack physiological solubilizers. Fasted State Simulated Intestinal Fluid (FaSSIF) contains sodium taurocholate and lecithin, which form mixed micelles. This creates a self-validating baseline where in vitro dissolution accurately mirrors in vivo precipitation or supersaturation events (2)[2].
Step-by-Step Methodology:
Media Preparation: Dissolve standardized FaSSIF powder in pH 6.5 phosphate buffer to yield a final concentration of 3 mM sodium taurocholate and 0.75 mM lecithin.
Apparatus Setup: Equilibrate 900 mL of FaSSIF in a USP Apparatus II (Paddle) at 37.0 ± 0.5 °C with a paddle speed of 50 rpm.
Introduction: Introduce the SMPB formulation (equivalent to a 50 mg API dose) into the vessel.
Sampling: Withdraw 5 mL aliquots at 5, 10, 15, 30, 60, and 120 minutes. Critical Step: Immediately replace the withdrawn volume with fresh, pre-warmed FaSSIF to maintain sink/non-sink conditions.
Filtration: Pass the sample through a 0.22 µm PTFE syringe filter. Discard the first 1 mL to saturate any non-specific binding sites on the membrane.
Quantification: Analyze the filtrate via HPLC-UV at the predetermined λmax for SMPB.
Protocol 2: In Vivo Pharmacokinetic (PK) Study & LC-MS/MS Bioanalysis
Causality & Self-Validation: Matrix effects in plasma (e.g., endogenous phospholipids) can unpredictably suppress or enhance mass spectrometric ionization. By spiking a Stable Isotope-Labeled Internal Standard (SIL-IS) into every sample before extraction, the method becomes self-validating. The SIL-IS co-elutes with SMPB and experiences the exact same matrix effects, mathematically self-correcting the signal ratio and ensuring strict adherence to FDA Bioanalytical Method Validation (BMV) guidelines (3)[3].
Step-by-Step Methodology:
Dosing: Administer the formulations via oral gavage to fasted male Sprague-Dawley rats (n=6 per group) at a normalized dose of 10 mg/kg.
Collection: Draw serial blood samples (0.2 mL) via jugular vein cannulation at pre-dose, 0.5, 1, 2, 4, 8, 12, and 24 hours into K2EDTA tubes. Centrifuge at 4,000 × g (4°C) for 10 minutes to harvest plasma.
Protein Precipitation: Aliquot 50 µL of plasma into a microcentrifuge tube. Add 150 µL of cold acetonitrile containing 50 ng/mL of the SIL-IS.
Extraction: Vortex vigorously for 2 minutes to disrupt protein binding, then centrifuge at 15,000 × g for 10 minutes.
LC-MS/MS Analysis: Inject 5 µL of the supernatant onto a C18 column. Detect SMPB and SIL-IS using a triple quadrupole mass spectrometer operating in positive Multiple Reaction Monitoring (MRM) mode.
PK Analysis: Calculate pharmacokinetic parameters using Non-Compartmental Analysis (NCA).
Self-validating LC-MS/MS bioanalytical workflow ensuring data trustworthiness.
Quantitative Data Presentation
The table below summarizes the comparative in vitro dissolution and in vivo pharmacokinetic parameters of the three SMPB formulations. The data clearly demonstrates that bypassing the dissolution rate-limiting step yields profound improvements in systemic exposure.
Formulation Type
In Vitro Dissolution (% Released at 60 min)
Cmax (ng/mL)
Tmax (h)
AUC0-24h (ng·h/mL)
Relative Bioavailability (Frel %)
Crystalline Suspension (Control)
14.5 ± 2.1
120 ± 18
4.0
850 ± 95
100%
Amorphous Solid Dispersion (ASD)
82.3 ± 4.5
580 ± 42
2.0
3,100 ± 210
365%
Lipid-Based Formulation (LBF)
98.1 ± 1.2
710 ± 55
1.5
3,800 ± 260
447%
Note: Frel is calculated relative to the unformulated crystalline suspension.
References
Amorphous Solid Dispersions for Bioavailability Enhancement
Source: Contract Pharma
URL
Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs
Source: PMC / NIH
URL
Comparison of the Solubility and Dissolution of Drugs in Fasted-State Biorelevant Media (FaSSIF and FaSSIF-V2)
Navigating the Labyrinth of Molecular Interactions: A Comparative Guide to Binding Assays for (S)-3-Methyl-2-(phenylamino)butanamide
In the landscape of contemporary drug discovery and chemical biology, the precise characterization of interactions between a novel small molecule and its biological target is a cornerstone of successful research. This gu...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of contemporary drug discovery and chemical biology, the precise characterization of interactions between a novel small molecule and its biological target is a cornerstone of successful research. This guide provides an in-depth, comparative analysis of key binding assay technologies, framed through the lens of a hypothetical yet representative research challenge: the characterization of (S)-3-Methyl-2-(phenylamino)butanamide, a novel synthetic compound, and its interaction with a putative protein target. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions about the most appropriate methodologies for their specific research questions. We will move beyond a mere recitation of protocols to a nuanced discussion of the underlying principles, the rationale for experimental design, and the interpretation of the resulting data.
The Challenge: Quantifying the Interaction of a Novel Ligand
(S)-3-Methyl-2-(phenylamino)butanamide is a small molecule with potential therapeutic applications. However, without a clear understanding of its binding affinity, kinetics, and thermodynamics with its target protein, its development is stalled. The primary objective is to select and validate a binding assay that can provide robust and reproducible data to drive the project forward. This guide will compare four powerful techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Bioluminescence Resonance Energy Transfer (BRET), and AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).
The Decision-Making Framework for Assay Selection
The choice of a binding assay is not a one-size-fits-all decision. It is dictated by a multitude of factors including the nature of the interacting molecules, the desired throughput, the type of data required (e.g., kinetics vs. endpoint), and available instrumentation.[1] A logical approach to assay selection is crucial for generating meaningful data.
Caption: A decision-making workflow for selecting an appropriate binding assay.
SPR is a label-free optical biosensing technique that allows for the real-time measurement of molecular interactions.[2] It is considered a gold standard for obtaining high-quality kinetic data.[3][4]
Principle of Operation
SPR measures changes in the refractive index at the surface of a sensor chip.[5] In a typical experiment, the target protein is immobilized on the sensor surface, and a solution containing (S)-3-Methyl-2-(phenylamino)butanamide is flowed over it.[2] The binding of the small molecule to the protein causes a change in the refractive index, which is detected as a change in the SPR angle. This change is proportional to the mass bound to the surface and is recorded in a sensorgram.[5]
Caption: A simplified workflow for an SPR experiment.
Experimental Protocol: SPR Analysis
Immobilization of the Target Protein:
Activate the sensor chip surface (e.g., CM5 chip) with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Inject the purified target protein in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to facilitate covalent immobilization via amine coupling.
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
Rationale: Covalent immobilization ensures a stable baseline and allows for multiple binding and regeneration cycles. The pH of the immobilization buffer is chosen to be below the pI of the protein to promote electrostatic pre-concentration at the surface.[5]
Binding Analysis:
Prepare a series of concentrations of (S)-3-Methyl-2-(phenylamino)butanamide in a suitable running buffer (e.g., PBS with 0.05% Tween 20).
Inject the different concentrations of the analyte over the immobilized protein surface for a defined period to monitor the association phase.
Switch back to the running buffer to monitor the dissociation phase.
Rationale: Using a range of analyte concentrations is essential for accurately determining the kinetic parameters. The inclusion of a detergent like Tween 20 helps to minimize non-specific binding.[6]
Data Analysis:
The resulting sensorgrams are globally fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to extract the association rate constant (kₐ or kₒₙ), the dissociation rate constant (kd or kₒff), and the equilibrium dissociation constant (KD).[7]
Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive
ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[8] It is considered the gold standard for determining the thermodynamic parameters of an interaction, providing a complete thermodynamic profile in a single experiment.[8][9]
Principle of Operation
An ITC instrument consists of a reference cell and a sample cell.[10] The sample cell contains the target protein, and a syringe contains a solution of (S)-3-Methyl-2-(phenylamino)butanamide. Small aliquots of the ligand are titrated into the sample cell, and the heat change upon binding is measured.[11] The instrument maintains a constant temperature, and the power required to maintain this temperature is recorded.[10]
Caption: A simplified workflow for an ITC experiment.
Experimental Protocol: ITC Analysis
Sample Preparation:
Dialyze both the purified target protein and (S)-3-Methyl-2-(phenylamino)butanamide extensively against the same buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4).
Accurately determine the concentrations of both the protein and the ligand.
Rationale: Buffer mismatch between the syringe and the cell can lead to large heats of dilution, which can obscure the binding signal. Accurate concentration determination is critical for obtaining reliable stoichiometry data.
ITC Experiment:
Fill the sample cell with the target protein solution and the syringe with the ligand solution.
Perform a series of small injections (e.g., 2-5 µL) of the ligand into the protein solution, allowing the system to reach equilibrium between each injection.
Rationale: The injection volume and spacing are optimized to ensure that each injection results in a measurable heat change and that the system returns to baseline before the next injection.
Data Analysis:
The raw data (power vs. time) is integrated to obtain the heat change per injection.
The integrated heats are plotted against the molar ratio of ligand to protein.
This binding isotherm is then fitted to a suitable binding model to determine the binding affinity (KD), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n).[8] The entropy of binding (ΔS) can then be calculated.
Bioluminescence Resonance Energy Transfer (BRET): Probing Interactions in a Cellular Context
BRET is a proximity-based assay that measures the interaction of molecules in living cells.[12] It relies on the non-radiative transfer of energy from a bioluminescent donor to a fluorescent acceptor when they are in close proximity (<10 nm).[12][13]
Principle of Operation
For studying small molecule-protein interactions, a NanoBRET™ assay is often employed.[14] The target protein is genetically fused to a bright, stable luciferase (e.g., NanoLuc®) to act as the BRET donor.[14] A fluorescently labeled version of a known ligand (tracer) that binds to the same site as (S)-3-Methyl-2-(phenylamino)butanamide acts as the acceptor. In a competition assay format, the unlabeled (S)-3-Methyl-2-(phenylamino)butanamide competes with the fluorescent tracer for binding to the NanoLuc®-tagged protein. The displacement of the tracer leads to a decrease in the BRET signal.[15]
Caption: A simplified workflow for a NanoBRET™ competition assay.
Seed cells (e.g., HEK293) in a white, opaque 96-well plate.
Transfect the cells with a plasmid encoding the NanoLuc®-target protein fusion.
Rationale: HEK293 cells are commonly used due to their high transfection efficiency and robust growth. A white plate is used to maximize the luminescent signal.
Competition Assay:
To each well, add a fixed concentration of the fluorescent tracer and varying concentrations of (S)-3-Methyl-2-(phenylamino)butanamide.
Incubate the plate to allow the binding to reach equilibrium.
Rationale: A competition format allows for the determination of the affinity of an unlabeled compound.
BRET Measurement:
Add the NanoLuc® substrate (e.g., furimazine) to all wells.
Immediately measure the luminescence at two wavelengths: one for the donor (e.g., 460 nm) and one for the acceptor (e.g., >600 nm) using a plate reader equipped with the appropriate filters.[15]
Rationale: The substrate initiates the bioluminescent reaction, and the dual-wavelength measurement allows for the calculation of the BRET ratio.
Data Analysis:
Calculate the BRET ratio for each well (acceptor emission / donor emission).
Plot the BRET ratio as a function of the concentration of (S)-3-Methyl-2-(phenylamino)butanamide.
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which can be converted to a Ki value.
AlphaScreen: High-Throughput Screening of Binding Interactions
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based, no-wash assay technology that is well-suited for high-throughput screening (HTS) of biomolecular interactions.[16]
Principle of Operation
The assay utilizes two types of beads: Donor beads and Acceptor beads.[16] The Donor beads contain a photosensitizer that, upon excitation at 680 nm, converts ambient oxygen to singlet oxygen.[16] The singlet oxygen can diffuse approximately 200 nm.[16] If an Acceptor bead is within this proximity, the singlet oxygen triggers a chemiluminescent signal that is emitted at 520-620 nm.[16] For a small molecule binding assay, the target protein is typically tagged (e.g., with biotin) and captured on streptavidin-coated Donor beads. A tagged version of a known ligand (e.g., with a His-tag) is captured on anti-His-tag Acceptor beads. In a competition format, (S)-3-Methyl-2-(phenylamino)butanamide competes with the tagged ligand for binding to the target protein, leading to a decrease in the AlphaScreen signal.
Caption: A simplified workflow for an AlphaScreen competition assay.
Purify the target protein with a biotin tag and a known competing ligand with a different tag (e.g., 6xHis).
Prepare serial dilutions of (S)-3-Methyl-2-(phenylamino)butanamide.
Assay Procedure:
In a 384-well microplate, add the biotinylated target protein, the His-tagged competing ligand, and the various concentrations of (S)-3-Methyl-2-(phenylamino)butanamide.
Add streptavidin-coated Donor beads and anti-6xHis Acceptor beads.
Incubate the plate in the dark to allow the binding to reach equilibrium.
Rationale: The homogeneous, no-wash format simplifies the workflow and makes it amenable to automation and HTS. Incubation in the dark is necessary as the Donor beads are light-sensitive.
Data Acquisition and Analysis:
Read the plate using a microplate reader capable of AlphaScreen detection.
Plot the AlphaScreen signal against the concentration of (S)-3-Methyl-2-(phenylamino)butanamide.
Fit the data to a dose-response curve to determine the IC₅₀ value.
Comparative Analysis of Binding Assay Technologies
Feature
Surface Plasmon Resonance (SPR)
Isothermal Titration Calorimetry (ITC)
Bioluminescence Resonance Energy Transfer (BRET)
AlphaScreen
Principle
Change in refractive index
Heat change upon binding
Energy transfer from luciferase to fluorophore
Proximity-based chemiluminescence
Data Output
KD, kₒₙ, kₒff, real-time sensorgram
KD, ΔH, ΔS, n
KD (from IC₅₀), in-cell target engagement
IC₅₀
Labeling Requirement
Label-free
Label-free
Protein-luciferase fusion, fluorescent tracer
Tagged protein and competitor ligand
Throughput
Low to Medium
Low
High
Very High
Sample Consumption
Low
High
Low (cell-based)
Very Low
Key Advantage
Provides kinetic information
Provides thermodynamic profile
Measures binding in living cells
High throughput and sensitivity
Key Limitation
Requires protein immobilization, potential for artifacts
High sample consumption, sensitive to buffer mismatch
Requires protein engineering and a fluorescent tracer
Indirect measurement, potential for assay interference
Best Suited For
Detailed kinetic characterization, fragment screening
Thermodynamic studies, validation of binding mechanism
In-cell target engagement, HTS
High-throughput screening campaigns
Conclusion and Recommendations
The selection of a binding assay for a novel compound like (S)-3-Methyl-2-(phenylamino)butanamide is a critical step in its development. There is no single "best" assay; the optimal choice depends on the specific research question.
For a comprehensive understanding of the binding kinetics and mechanism, Surface Plasmon Resonance (SPR) is the recommended starting point. The real-time nature of the data provides invaluable insights into the association and dissociation rates, which are crucial for lead optimization.[6][17]
To elucidate the thermodynamic drivers of the interaction, Isothermal Titration Calorimetry (ITC) is unparalleled. It provides a complete thermodynamic signature of the binding event, which can guide structure-activity relationship (SAR) studies.[8][17]
If the primary goal is to confirm target engagement within a cellular environment or to perform high-throughput screening, Bioluminescence Resonance Energy Transfer (BRET) , specifically the NanoBRET™ assay, is an excellent choice.[7][14] It offers high sensitivity and a cellular context that is more physiologically relevant.
For large-scale screening campaigns to identify other small molecules that bind to the same target, AlphaScreen provides a robust, high-throughput, and cost-effective solution.[16]
Ultimately, a multi-faceted approach that utilizes orthogonal assays is the most rigorous strategy for validating a protein-ligand interaction.[18] For instance, an initial hit from an AlphaScreen campaign could be validated and characterized kinetically by SPR and thermodynamically by ITC. This cross-validation provides the highest level of confidence in the data and ensures that the progression of a compound like (S)-3-Methyl-2-(phenylamino)butanamide is based on a solid foundation of biophysical evidence.
A Comparative Spectroscopic Guide to (S)-3-Methyl-2-(phenylamino)butanamide and Its Analogs
This guide provides an in-depth spectroscopic comparison of (S)-3-Methyl-2-(phenylamino)butanamide, a key chiral building block, and its structurally related analogs. Designed for researchers, scientists, and professiona...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth spectroscopic comparison of (S)-3-Methyl-2-(phenylamino)butanamide, a key chiral building block, and its structurally related analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our objective is to elucidate the structure-spectra correlations that are fundamental for structural confirmation, purity assessment, and understanding the electronic and steric effects of molecular modifications. Chiral amides are foundational units in a vast array of biologically active molecules, where stereochemistry is paramount to function.[1]
Introduction: The Structural Significance of N-Aryl Amides
(S)-3-Methyl-2-(phenylamino)butanamide belongs to the class of N-aryl amides, a motif prevalent in pharmaceuticals and natural products.[2] The precise characterization of these molecules is critical, as even minor structural changes can dramatically alter their biological activity.[3] Spectroscopic techniques provide a non-destructive and highly detailed view of molecular architecture. By comparing the parent compound with rationally designed analogs, we can isolate the spectral signatures corresponding to specific structural modifications. This guide will use the following compounds for a detailed comparative analysis:
Analog A (Electron-Withdrawing Group): (S)-2-((4-chlorophenyl)amino)-3-methylbutanamide
Analog B (Electron-Donating Group): (S)-2-((4-methoxyphenyl)amino)-3-methylbutanamide
Analog C (Alkyl Chain Variation): (S)-2-(phenylamino)pentanamide
This comparative approach allows us to establish a validated framework for identifying and characterizing novel derivatives in this chemical class. The synthesis of such N-aryl amides can be achieved through various methods, with modern approaches focusing on minimizing epimerization to preserve the crucial stereochemistry.[4][5]
Experimental Workflows and Protocols
Scientific integrity demands robust and reproducible methodologies. The following sections detail the standardized protocols for acquiring the spectroscopic data discussed herein.
General Analytical Workflow
The comprehensive characterization of each compound follows a logical sequence of spectroscopic analyses. This workflow ensures that data from each technique can be cross-correlated to build a complete and validated structural picture.
Caption: General workflow for spectroscopic characterization.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Sample Preparation: Dissolve 5-10 mg of the purified amide in approximately 0.7 mL of deuterated chloroform (CDCl₃).
Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer.[6]
¹H NMR Acquisition: Obtain spectra with a spectral width of 0-12 ppm. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (CDCl₃ at δ 7.26).[6]
¹³C NMR Acquisition: Obtain proton-decoupled spectra with a spectral width of 0-200 ppm. Chemical shifts are reported relative to the solvent peak (CDCl₃ at δ 77.16).[6]
Fourier-Transform Infrared (FT-IR) Spectroscopy:
Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a thin, transparent disk.
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
Data Processing: Perform a background subtraction using a spectrum of a pure KBr pellet.
Mass Spectrometry (MS):
Instrumentation: Utilize a mass spectrometer capable of both Electron Ionization (EI) and Electrospray Ionization (ESI).
EI-MS: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol) via a direct insertion probe or GC inlet. Use a standard electron energy of 70 eV. This method is ideal for observing fragmentation patterns.[7]
ESI-MS: Dissolve the sample in a methanol/water mixture with 0.1% formic acid. Infuse the solution directly into the ESI source to primarily observe the protonated molecular ion [M+H]⁺.
Comparative ¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR Analysis
The proton NMR spectra of N-aryl amides provide distinct signals for the amide proton (N-H), the alpha-proton (α-CH), the alkyl side chain, and the aromatic protons. The chemical environment of these protons is highly sensitive to substituent effects.
Key Diagnostic Signals:
N-H Proton (Amide): A broad singlet typically observed between δ 7.5-9.0 ppm. Its chemical shift is influenced by hydrogen bonding and the electronic nature of the aryl ring.
Aromatic Protons: Signals in the δ 6.8-7.8 ppm range. Their splitting patterns and chemical shifts are directly affected by substituents on the phenyl ring.
α-Proton (CH-N): A multiplet whose chemical shift is influenced by the adjacent amide and alkyl groups.
Alkyl Protons: Signals for the isopropyl or pentyl side chains, typically found in the upfield region (δ 0.8-2.5 ppm).
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm in CDCl₃)
Proton Assignment
Parent (1)
Analog A (p-Cl)
Analog B (p-OCH₃)
Analog C (n-propyl)
Causality of Shift Difference
N-H (amide)
~8.5 br s
~8.7 br s
~8.3 br s
~8.5 br s
The electron-withdrawing Cl in A deshields the N-H proton, shifting it downfield. The electron-donating OCH₃ in B shields it, causing an upfield shift.
Aromatic (C₆H₅/C₆H₄)
~7.1-7.5
~7.2 (d), ~7.4 (d)
~6.8 (d), ~7.3 (d)
~7.1-7.5
In A , the Cl group creates a distinct AA'BB' pattern. In B , the OCH₃ group pushes the ortho-protons significantly upfield due to strong shielding.
α-CH
~4.3
~4.3
~4.3
~4.2
The α-CH is less sensitive to remote aryl substituents but is slightly affected by the change in the adjacent alkyl group in C , showing a minor upfield shift.
Isopropyl CH (Parent, A, B)
~2.2
~2.2
~2.2
N/A
The local environment of the isopropyl methine is largely unchanged by substitutions on the distant phenyl ring.
Isopropyl CH₃ (Parent, A, B)
~1.0
~1.0
~1.0
N/A
The diastereotopic methyl groups of the isopropyl moiety appear as two distinct doublets, a hallmark of the chiral center's influence.
Alkyl Chain (Analog C)
N/A
N/A
N/A
~1.4-1.8
The methylene protons of the n-propyl side chain in C appear as complex multiplets in the typical alkyl region.
¹³C NMR Analysis
The ¹³C NMR spectrum provides complementary information, with the carbonyl carbon being a particularly sensitive probe of the electronic environment.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm in CDCl₃)
Carbon Assignment
Parent (1)
Analog A (p-Cl)
Analog B (p-OCH₃)
Analog C (n-propyl)
Causality of Shift Difference
C=O (carbonyl)
~171.5
~171.2
~171.8
~172.0
The electron-donating OCH₃ group in B increases electron density at the carbonyl carbon via resonance, causing a slight upfield (shielding) effect. The alkyl change in C has a minor effect.
α-C (CH-N)
~58.0
~58.1
~57.9
~57.5
Relatively insensitive to aryl substitution but shows a slight shift with the change in the alkyl side chain in C .
Aromatic C-N (ipso)
~138.0
~136.5
~131.0
~138.0
The ipso-carbon is strongly influenced by the substituent. The OCH₃ group in B causes a significant upfield shift.
Aromatic C-X (ipso)
-
~129.5
~156.0
-
The carbon directly attached to the substituent (Cl or OCH₃) shows a characteristic chemical shift.
Isopropyl CH
~31.5
~31.5
~31.5
N/A
Unaffected by remote electronic changes.
Isopropyl CH₃
~19.0, ~19.5
~19.0, ~19.5
~19.0, ~19.5
N/A
The two methyl carbons are inequivalent due to chirality.
Comparative FT-IR Spectroscopy
Infrared spectroscopy is an excellent technique for identifying key functional groups. For secondary amides, the most diagnostic absorptions are the N-H stretch and the C=O stretch (Amide I band).[8][9]
Key Diagnostic Bands:
N-H Stretch: A single, moderately sharp peak typically appears between 3370-3170 cm⁻¹.[8] Its position is sensitive to hydrogen bonding.
C=O Stretch (Amide I): A very strong and sharp absorption between 1680-1630 cm⁻¹.[8][10] Conjugation and substituent effects can shift this frequency.
N-H Bend (Amide II): An intense band found from 1570-1515 cm⁻¹, often appearing as a pair with the Amide I band.[8][10]
Caption: Correlation of Amide I band frequency with electronic effects.
Subtle shifts due to changes in hydrogen bonding strength influenced by the electronic character of the aryl ring.
C-H Stretch (Aromatic)
~3050
~3055
~3045
~3050
Typical for C-H stretches on a benzene ring.
C-H Stretch (Aliphatic)
~2960
~2960
~2960
~2955
Strong absorptions characteristic of the isopropyl or pentyl groups.
C=O Stretch (Amide I)
~1665
~1670
~1660
~1668
The electron-withdrawing Cl in A reduces the single-bond character of the C=O bond through inductive effects, increasing its frequency (blue shift). The electron-donating OCH₃ in B enhances resonance, increasing single-bond character and lowering the frequency (red shift).
N-H Bend (Amide II)
~1540
~1538
~1545
~1540
This band is coupled with the C-N stretch and shifts in conjunction with the electronic effects influencing the amide bond.
C-N Stretch
~1300
~1305
~1295
~1300
The frequency is sensitive to the bond order of the C-N amide linkage, which is affected by resonance.
Comparative Mass Spectrometry
Mass spectrometry provides the molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns.[11] The stability of the resulting fragments often dictates the observed fragmentation pathways.[11]
Expected Fragmentation Pathways:
The primary fragmentation for N-aryl amides involves cleavage of the bonds alpha to the carbonyl group and cleavage of the amide C-N bond.
α-Cleavage (Alkyl side): Loss of the alkyl side chain (e.g., isopropyl group) to form a stable acylium ion.
Amide Bond Cleavage: Scission of the C-N bond can lead to fragments corresponding to the anilide portion or the acyl portion.
McLafferty Rearrangement: Possible for primary amides, but less common for these secondary amides under typical EI conditions.[12]
Caption: Key EI fragmentation pathways for the parent compound.
Table 4: Key Mass-to-Charge Ratios (m/z) in EI-MS
Ion Fragment
Parent (1)
Analog A (p-Cl)
Analog B (p-OCH₃)
Analog C (n-propyl)
Structural Origin of Fragment
[M]⁺˙ (Molecular Ion)
192
226/228
222
192
The molecular ion peak confirms the molecular weight. For A , the characteristic ~3:1 isotope pattern for chlorine ([M]⁺˙ and [M+2]⁺˙) is a definitive signature.
[M - Alkyl]⁺
149
183/185
179
149
This fragment results from the loss of the alkyl radical from the amino acid portion (isopropyl for 1, A, B; propyl for C). This is often a significant peak due to the stability of the resulting ion.
[Aryl-NH₂]⁺˙
93
127/129
123
93
Represents the aniline portion of the molecule, formed via cleavage and hydrogen rearrangement. The mass directly reflects the substituent on the aromatic ring.
[Alkyl-CH-C=O]⁺
86
86
86
86
This acylium ion is formed by cleavage of the N-Cα bond. Its mass is consistent across compounds 1, A, and B, as the valine-derived portion is identical.
Conclusion
This guide demonstrates that a multi-technique spectroscopic approach provides a robust and detailed characterization of (S)-3-Methyl-2-(phenylamino)butanamide and its analogs. The comparative analysis reveals predictable and rational shifts in NMR, IR, and MS data that directly correlate with specific structural modifications.
NMR Spectroscopy is unparalleled for determining the precise chemical environment of each atom, with substituent-induced shifts in the aromatic region providing clear evidence of modification.
IR Spectroscopy offers a rapid and definitive confirmation of the amide functional group, where the Amide I band frequency serves as a sensitive probe for electronic effects on the aryl ring.
Mass Spectrometry unequivocally determines molecular weight and provides structural clues through predictable fragmentation patterns, with isotopic patterns (as seen with Analog A) offering unambiguous elemental information.
By understanding these fundamental structure-spectra relationships, researchers can confidently elucidate the structures of novel compounds, verify their purity, and build a deeper understanding of the physicochemical properties that govern their function.
References
MDPI. (2021). Fluorescence Spectroscopy of Enantiomeric Amide Compounds Enforced by Chiral Light. Available at: [Link]
R Discovery. (2004). Synthetic, Infrared And Nmr (1H And 13C) Spectral Studies Of N-(Substituted Phenyl)-Methanesulphonamides. Available at: [Link]
Nagoya University. (n.d.). Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. Available at: [Link]
ACS Publications. (2024). Enantioselective Access to Chiral γ-Ketoamides via Photoredox Catalyzed Carbamoyl Radical Addition/Asymmetric Protonation. Available at: [Link]
RSC Publishing. (2024). Chiral spherical aromatic amides: one-step synthesis and their stereochemical/chiroptical properties - Organic & Biomolecular Chemistry. Available at: [Link]
Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Available at: [Link]
PMC. (n.d.). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Available at: [Link]
ACS Publications. (2024). Enantioselective Access to Chiral γ-Ketoamides via Photoredox Catalyzed Carbamoyl Radical Addition/Asymmetric Protonation. Available at: [Link]
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Available at: [Link]
Chemguide. (n.d.). mass spectra - fragmentation patterns. Available at: [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
PMC. (2022). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Available at: [Link]
Pulsus Group. (2018). Synthesis and biological importance of amide analogues. Available at: [Link]
University of Calgary. (n.d.). IR: amines. Available at: [Link]
JACS. (2022). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Available at: [Link]
University of Massachusetts. (n.d.). Interpretation of mass spectra. Available at: [Link]
ACS Publications. (2019). Biocatalytic Asymmetric Synthesis of N-Aryl-Functionalized Amino Acids and Substituted Pyrazolidinones. Available at: [Link]
A Comprehensive Guide to the Safe Disposal of (S)-3-Methyl-2-(phenylamino)butanamide
This guide provides essential safety and logistical information for the proper disposal of (S)-3-Methyl-2-(phenylamino)butanamide. As a niche chemical, specific safety data sheets (SDS) may not be readily available.
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides essential safety and logistical information for the proper disposal of (S)-3-Methyl-2-(phenylamino)butanamide. As a niche chemical, specific safety data sheets (SDS) may not be readily available. Therefore, this document is built upon established principles of chemical safety, treating the compound with the caution required for a potentially hazardous substance based on its chemical structure as an amide and an aniline derivative. The procedures outlined herein are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Hazard Assessment and Waste Characterization
Before any disposal process begins, a thorough understanding of the potential hazards is crucial. While specific toxicological data for (S)-3-Methyl-2-(phenylamino)butanamide is not widely published, its chemical family suggests several potential hazards. The phenylamino group is characteristic of aniline derivatives, which can be toxic, and amides can present various health risks.[1][2] Consequently, it is imperative to manage this compound as hazardous waste.
Under the U.S. Environmental Protection Agency (EPA) regulations, chemical waste is broadly governed by the Resource Conservation and Recovery Act (RCRA).[3] Generators of waste must determine if their waste is hazardous, either because it is specifically "listed" by the EPA or because it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[4] In the absence of specific data, treating (S)-3-Methyl-2-(phenylamino)butanamide as a toxic hazardous waste is the most prudent and compliant approach.
Your laboratory's responsibilities are determined by its generator status, which is based on the volume of hazardous waste produced per month.
Generator Category
Monthly Hazardous Waste Quantity
Key Storage Time Limit
Very Small Quantity Generator (VSQG)
≤ 100 kg (approx. 220 lbs)
No federal time limit, but waste must be properly disposed of.
Small Quantity Generator (SQG)
> 100 kg to < 1,000 kg
Up to 180 days on-site.
Large Quantity Generator (LQG)
≥ 1,000 kg
Up to 90 days on-site.
Note: State regulations can be more stringent than federal EPA guidelines.[4][5]
Personal Protective Equipment (PPE) and Safety
Handling any chemical waste requires a commitment to safety through the consistent use of appropriate Personal Protective Equipment (PPE). The causality is simple: PPE creates a necessary barrier between the researcher and potential chemical exposure.
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[6] This is the minimum requirement to protect against accidental splashes.
Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use and dispose of them properly after handling the waste.[6][7]
Protective Clothing: A standard laboratory coat should be worn to protect the skin from contamination.[1]
Work Area: All handling of open containers of (S)-3-Methyl-2-(phenylamino)butanamide waste should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[8][9]
Step-by-Step Disposal Protocol
Disposing of chemical waste is a systematic process that ensures safety and regulatory compliance from the point of generation to final disposal ("cradle-to-grave").
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions.[3][10] (S)-3-Methyl-2-(phenylamino)butanamide, as an amine derivative, is basic. It must be stored separately from acidic waste to prevent violent neutralization reactions.[10][11] Keep it segregated from oxidizers and other reactive chemical classes.[11][12]
Step 2: Containerization
The integrity of the waste container is paramount for preventing leaks and spills.
Select a Compatible Container: Use a container made of material compatible with the chemical. High-density polyethylene (HDPE) or other chemically resistant plastic containers are generally preferred for waste.[3][12]
Ensure Proper Condition: The container must be in good condition, free of cracks or leaks, and have a tightly sealing lid.[13]
Leave Headspace: Do not fill the container to more than 90% capacity to allow for vapor expansion.[14]
Step 3: Labeling
Accurate labeling is a core requirement of OSHA's Hazard Communication Standard and EPA regulations.[15][16] Every waste container must be clearly labeled.[3]
The words "Hazardous Waste" .
The full chemical name : "(S)-3-Methyl-2-(phenylamino)butanamide". Avoid abbreviations or formulas.[3]
A clear statement of the hazards (e.g., "Toxic").
The accumulation start date (the date the first drop of waste was added to the container).
Step 4: Accumulation and Storage
Store the labeled waste container in a designated satellite accumulation area or a central hazardous waste storage area.
The storage location must be secure and under the control of laboratory personnel.[10]
Utilize secondary containment, such as a spill pallet, to contain any potential leaks.[5]
Store containers away from drains and sources of ignition.[17]
Step 5: Arranging for Final Disposal
Hazardous waste cannot be discarded in the regular trash or poured down the drain.[3]
Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[3]
If your organization does not have an EHS office, you must contract with a licensed hazardous waste disposal company.[4] This ensures the waste is transported and disposed of in accordance with all federal, state, and local regulations.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a prepared response is the best defense.
Spill Cleanup Protocol
Alert Personnel: Immediately alert others in the area.[18]
Assess the Spill: If the spill is large, highly volatile, or you are unsure how to proceed, evacuate the area and contact your EHS office or emergency responders.[18]
Don PPE: Before addressing a manageable spill, don the appropriate PPE as described in Section 2.
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or commercial spill pillows, to dike the spill and prevent it from spreading.[19][20]
Absorb the Material: Working from the outside in, apply the absorbent material to the spill.[20]
Collect Waste: Carefully scoop the absorbed material into a compatible container.[19][21]
Label and Dispose: Seal and label the container as hazardous waste and dispose of it according to the protocol in Section 3.[21]
Decontaminate: Clean the spill area with soap and water.[20][22]
Personnel Exposure
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[8][18] Seek medical attention.
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[8][18] Seek immediate medical attention.
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of (S)-3-Methyl-2-(phenylamino)butanamide.
Caption: Disposal workflow for (S)-3-Methyl-2-(phenylamino)butanamide.
References
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Vertex AI Search.
How to Dispose of Chemical Waste | Environmental Health and Safety.
How to Properly Manage Hazardous Waste Under EPA Regul
OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group, Inc..
OSHA Rules for Chemical Hazards - DuraLabel Resources. DuraLabel.
SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
Hazardous Waste Disposal in the Workplace: EPA Regul
Understanding EPA Waste Rules: What You Need to Know - Maine Labpack. Maine Labpack.
Ereztech LLC SI8403 Safety D
Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. ETH Zürich.
Amide 60 Safety D
Safety Data Sheet - Watson International.
Steps in Complying with Regulations for Hazardous Waste | US EPA. US EPA.
SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
MSDS 91030.docx - Biotium. Biotium.
Guide for Chemical Spill Response. American Chemical Society.
1910.120 - Hazardous waste operations and emergency response.
Complying With OSHA's Hazardous Material Requirements | Wolters Kluwer. Wolters Kluwer.
Spill procedure: Clean-up guidance. Queen Mary University of London.
Safety D
SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
Safety Data Sheet - Cayman Chemical. Cayman Chemical.
Hazardous & Regulated Waste Management Guide - Western Kentucky University. Western Kentucky University.
General Chemical Spill Procedures - Campus Operations and Risk Management. University of British Columbia.
Chemical Waste Disposal Guidelines. Emory University.
Safety Data Sheet - DC Fine Chemicals. DC Fine Chemicals.
Personal protective equipment for handling (S)-3-Methyl-2-(phenylamino)butanamide
Executive Summary & Chemical Profile (S)-3-Methyl-2-(phenylamino)butanamide (synonymous with N-phenyl-L-valinamide) is a chiral amino acid derivative frequently utilized as a critical building block in advanced pharmaceu...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Profile
(S)-3-Methyl-2-(phenylamino)butanamide (synonymous with N-phenyl-L-valinamide) is a chiral amino acid derivative frequently utilized as a critical building block in advanced pharmaceutical synthesis, such as the development of matrix metalloproteinase (MMP) inhibitors[1].
Because its molecular structure features a phenylamino (aniline) moiety, it is classified as a secondary aromatic amine. Consequently, it carries the severe inherent toxicological risks associated with aniline derivatives—most notably, rapid dermal absorption and the potential to induce methemoglobinemia ()[2]. This guide provides researchers and drug development professionals with field-proven, self-validating protocols for the safe handling, storage, and disposal of this compound, ensuring laboratory safety without compromising operational efficiency.
Mechanistic Hazard Analysis: The "Why" Behind the PPE
To establish a rigorous safety culture, laboratory personnel must understand the causality behind the chemical's hazards:
Dermal Permeability & Lipid Solubility: The phenyl ring significantly increases the lipophilicity of the valinamide backbone. Aromatic amines are highly lipid-soluble, allowing them to rapidly penetrate the stratum corneum and enter systemic circulation ()[3]. Standard thin nitrile gloves offer insufficient breakthrough times for prolonged exposure.
Methemoglobinemia Pathway: Once absorbed systemically, aniline derivatives undergo hepatic CYP450 N-oxidation. The resulting N-hydroxy metabolites oxidize the ferrous (Fe²⁺) iron in hemoglobin to ferric (Fe³⁺) iron, forming methemoglobin. This drastically impairs the blood's oxygen-carrying capacity, leading to tissue hypoxia, cyanosis, and potentially fatal central nervous system depression[2].
Reactivity & Incompatibility Hazards: Aromatic amines can react violently with strong oxidizers (e.g., peroxides, perchloric acid, nitric acid), posing a severe fire and explosion risk if waste streams are improperly mixed[3].
Mechanistic pathway of aniline-derivative induced methemoglobinemia and tissue hypoxia.
Personal Protective Equipment (PPE) Matrix
Based on the physicochemical properties of aromatic amines and standard occupational safety guidelines ()[4], the following PPE is strictly required.
PPE Category
Minimum Requirement
Optimal / High-Risk Requirement
Mechanistic Rationale
Hand Protection
Double-gloved heavy-duty Nitrile (change immediately upon contact)
Butyl Rubber or Barrier Laminate (Silver Shield)
Prevents lipid-soluble dermal absorption. Butyl rubber provides superior resistance to aromatic amines[3].
Eye/Face
Chemical splash goggles
Face shield over goggles (if handling solutions >100 mL)
Prevents mucosal absorption and corneal damage from accidental splashing.
Prevents inhalation of aerosolized active pharmaceutical ingredient (API) dust[5].
Body
Fluid-resistant lab coat, long pants, closed-toe shoes
Tyvek® suit or chemical-resistant apron
Prevents accumulation of powder on porous clothing which causes delayed dermal exposure.
Operational Workflow: Safe Handling & Transfer
The following self-validating protocol ensures that any failure in containment is immediately detectable and correctable.
Step-by-Step Methodology: Weighing and Reaction Setup
Environmental Verification: Verify that the chemical fume hood is operational and certified. Clear the workspace of all strong oxidizers (e.g., hydrogen peroxide, nitric acid) to prevent incompatible reactions[3].
PPE Donning & Integrity Check: Inspect butyl rubber gloves for micro-tears by trapping air and applying pressure. Don goggles and a fully buttoned lab coat.
Static Mitigation: (S)-3-Methyl-2-(phenylamino)butanamide is typically handled as a solid powder. Use an anti-static gun (Zerostat) on the weighing balance and utilize conductive or anti-static weighing boats to prevent the fine powder from aerosolizing due to static repulsion.
Transfer & Weighing:
Do not use vigorous scraping motions. Gently transfer the powder using a clean, dry stainless-steel spatula.
Seal the primary API container immediately after dispensing to minimize environmental exposure.
Solubilization: Dissolve the compound in the reaction solvent (e.g., DCM, DMF) inside the fume hood before transferring it to the main reactor. Handling it as a solution reduces the risk of inhalation, though personnel must remain vigilant against rapid dermal absorption if the solvent is spilled.
Decontamination: Wipe down the balance, spatulas, and hood surface with a solvent known to dissolve the compound (e.g., ethanol or isopropanol), followed by a secondary wipe with mild soap and water.
Emergency Response & Spill Containment
In the event of a spill, immediate action is required to prevent systemic exposure and environmental contamination.
Step-by-step emergency response workflow for (S)-3-Methyl-2-(phenylamino)butanamide spills.
Step-by-Step Methodology: Spill Cleanup
Evacuation & Assessment: If the spill is large (>50g) or aerosolized outside a fume hood, evacuate the immediate area for 15 minutes to allow HVAC filtration to clear airborne particulates.
PPE Escalation: Responders must wear a P100 respirator and butyl rubber gloves before re-entering the spill zone ()[5].
Containment:
For Powders: Do not dry sweep. Lightly dampen the powder with water or a 5% acetic acid solution (to protonate the amine, reducing volatility and increasing water solubility) to prevent dust generation.
For Solutions: Surround the spill with an inert absorbent (e.g., vermiculite or universal spill pads).
Collection: Scoop the absorbed material using non-sparking tools and place it into a highly visible, sealable hazardous waste container.
Surface Decontamination: Wash the area thoroughly with soap and water.
Disposal Plan & Waste Segregation
Improper disposal of aniline derivatives has historically led to severe environmental contamination and aquatic toxicity ()[3][6].
Step-by-Step Methodology: Waste Management
Solid Waste: Place all contaminated consumables (weighing boats, spatulas, gloves, wipes) into a dedicated, puncture-resistant container explicitly labeled: "Toxic Solid Waste: Contains Aromatic Amines."
Liquid Waste Segregation (Critical Step):
Route organic solutions containing the compound into a dedicated "Halogenated" or "Non-Halogenated" organic waste carboy, depending on the reaction solvent used.
Self-Validating Check: Before adding to the carboy, verify the waste log to ensure NO oxidizers (e.g., perchlorates, nitrates, peroxides) are present in the container. Mixing aniline derivatives with oxidizers can cause spontaneous combustion or explosive vessel rupture[3].
Aqueous Waste: Do not pour aqueous washes down the drain. Aromatic amines are highly toxic to aquatic life[3]. Collect in a dedicated aqueous waste container.
Final Disposal: Transfer sealed containers to the facility's Environmental Health and Safety (EHS) accumulation area for high-temperature incineration by a certified contractor.
References
Discovery of TP0628103: A Highly Potent and Selective MMP-7 Inhibitor with Reduced OATP-Mediated Clearance Designed by Shifting Isoelectric Points. ACS Publications. Available at: [Link]
Health Hazard Evaluation Report 79-104-838. Centers for Disease Control and Prevention (CDC) / NIOSH. Available at: [Link]
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at: [Link]
MSDS of L-Valinamide, N-(4-methoxy-1,4-dioxobutyl)-L-alanyl-L-alanyl-L-prolyl-N-(4-nitrophenyl)-. Capot Chemical. Available at: [Link]
Chemical Hygiene Plan. West Virginia University, Benjamin M. Statler College of Engineering and Mineral Resources. Available at: [Link]
Final Report on Potentially Toxic and Hazardous Substances in the Industrial Organic Chemicals and Organic Dyes and Pigments Industries. U.S. Environmental Protection Agency (EPA). Available at: [Link]